molecular formula C19H22FN3O B569141 Azaperone-d4 CAS No. 1173021-72-1

Azaperone-d4

Cat. No.: B569141
CAS No.: 1173021-72-1
M. Wt: 331.4 g/mol
InChI Key: XTKDAFGWCDAMPY-YKVCKAMESA-N
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Description

Azaperone-d4 is an isotopically labeled compound of tranquilizer drug, azaperone.>

Properties

IUPAC Name

4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDAFGWCDAMPY-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=N3)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746819
Record name 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-72-1
Record name 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40746819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-72-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of Azaperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Azaperone-d4

Introduction

This compound is the deuterated form of Azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug.[1][2] Azaperone is primarily used in veterinary medicine as a tranquilizer, particularly for pigs, due to its sedative and antiemetic effects.[1][3] It functions mainly as a dopamine receptor antagonist, crossing the blood-brain barrier to act on both D1 and D2 receptors.[4] The incorporation of deuterium atoms (d4) in the 4-fluorophenyl group makes this compound a valuable tool in research and drug development, often used as an internal standard for quantitative analysis of Azaperone and its metabolites.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of the non-deuterated Azaperone are also provided.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name 4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one[5]
Synonyms 1-(4-Fluorophenyl-d4)-4-(4-(2-pyridinyl)-1-piperazin-yl)-1-butanone, 4'-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4, R-1929-d4[6]
CAS Number 1173021-72-1[5][6]
Molecular Formula C₁₉H₁₈D₄FN₃O[6]
Molecular Weight 331.42 g/mol [6]
Exact Mass 331.19979748 Da[5]
Appearance Neat
Solubility Insoluble in water.[7] Soluble in DMSO (65 mg/mL) and Ethanol (34 mg/mL).[7]

Table 2: Physical and Chemical Properties of Azaperone

PropertyValueReference
CAS Number 1649-18-9[4][7]
Molecular Formula C₁₉H₂₂FN₃O[7]
Molecular Weight 327.4 g/mol [7]
Solubility Insoluble in water. Soluble in DMSO (65 mg/mL) and Ethanol (34 mg/mL).[7]

Experimental Protocols

Synthesis of Azaperone

The synthesis of Azaperone involves a two-step process, which can be adapted for the synthesis of this compound by using a deuterated starting material.

  • Alkylation of 2-chloropyridine: 2-chloropyridine is alkylated with piperazine to produce 1-(pyridin-2-yl)piperazine.[1]

  • Attachment of the sidechain: The resulting 1-(pyridin-2-yl)piperazine is reacted with 4-chloro-4'-fluorobutyrophenone to yield Azaperone.[1] For this compound, 4-chloro-4'-fluoro-d4-butyrophenone would be used in this step.

Analysis of Azaperone and Azaperol in Tissue Samples

Several methods have been developed for the detection and quantification of Azaperone and its primary metabolite, Azaperol, in animal tissues.

1. High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection [8]

  • Sample Preparation:

    • Homogenize meat tissue in acetonitrile (1:4 tissue weight to solvent volume ratio).

    • Centrifuge the homogenate.

    • Evaporate the supernatant in a lyophilizer.

    • Dissolve the residue in 20 µL of ethanol.

    • Add 15 µL of perchloric acid for deproteinization.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Gemini 5 μm, 4.6 mm x 150 mm).[9]

    • Mobile Phase: A mixture of 0.05 mol/L phosphate buffer (pH 3.00) and acetonitrile.[8] An alternative is acetonitrile:water (55:45) with 2.46 g/L anhydrous sodium acetate, with the pH adjusted to 6.5 with acetic acid.[9]

    • Flow Rate: 1.2 mL/min.[9]

    • Detection: UV detection at 245 nm.[8]

    • Retention Times: Approximately 4.95 min for Azaperone and 7.5 min for Azaperol under specific conditions.[9]

2. Gas Chromatography/Mass Spectrometry (GC/MS) [10]

  • Sample Preparation:

    • Grind swine liver tissue with dry ice.

    • Extract the drug with acetonitrile.

    • Add sodium chloride buffer to the extract.

    • Perform solid-phase extraction (SPE) using a cartridge designed for acidic and neutral drug residues.

    • Wash the cartridge with methanol and condition with sodium phosphate buffer.

    • Elute Azaperone and Azaperol with 2% ammonium hydroxide in ethyl acetate.

    • Evaporate the extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in ethyl acetate.

  • GC/MS Conditions:

    • Analytical Column: DB-1.[10]

    • Ionization: Electron Ionization (EI).[10]

    • Detection Mode: Selected-Ion Monitoring (SIM) of the parent ion, base peak ion, and one diagnostic fragment ion for both compounds.[10]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is often used as an internal standard for the determination of Azaperone and Azaperol in animal muscles by LC-MS/MS. While specific protocol details are not extensively provided in the search results, this technique is noted for its high sensitivity and confirmatory capabilities at trace levels.[11]

Mechanism of Action and Metabolism

Azaperone is a neuroleptic agent that primarily acts as a central and peripheral dopamine receptor blocker.[12] This antagonism of dopamine receptors, particularly D1 and D2, in the brain leads to its sedative and anti-aggressive effects.[4][13] It also exhibits some antihistaminic and anticholinergic properties.[2]

In vivo, Azaperone is rapidly metabolized, with its main metabolite being Azaperol, which is formed by the reduction of the butanone group.[9][12] Azaperol also possesses pharmacological activity, although it is less potent than the parent compound.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization 1. Tissue Homogenization (in Acetonitrile) Centrifugation 2. Centrifugation Tissue_Homogenization->Centrifugation Extraction 3. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Centrifugation->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Solvent Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC or GC) Reconstitution->Chromatography Detection Detection (UV-Vis, MS, or MS/MS) Chromatography->Detection Quantification Quantification and Confirmation Detection->Quantification

Caption: Experimental workflow for the analysis of Azaperone in tissues.

signaling_pathway Dopamine Dopamine Dopamine_Receptor Dopamine Receptor (D1/D2) Dopamine->Dopamine_Receptor Binds to G_Protein G-Protein Signaling Dopamine_Receptor->G_Protein Activates Cellular_Response Cellular Response (e.g., Sedation) G_Protein->Cellular_Response Leads to Azaperone Azaperone / this compound Azaperone->Dopamine_Receptor Antagonist (Blocks)

Caption: Azaperone's mechanism as a dopamine receptor antagonist.

metabolism_pathway Azaperone Azaperone Reduction Reduction of Butanone Group Azaperone->Reduction Azaperol Azaperol (Major Metabolite) Reduction->Azaperol

Caption: Metabolic conversion of Azaperone to Azaperol.

References

The Analytical-Pharmacological Nexus: Azaperone-d4 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of azaperone-d4 as an internal standard in quantitative analytical workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also delves into the pharmacological basis of azaperone's action, offering a comprehensive view for researchers, scientists, and drug development professionals.

Core Concept: The Role of a Deuterated Internal Standard

In quantitative analysis, particularly in complex biological matrices such as plasma, serum, or tissue homogenates, the accuracy and precision of measurements can be significantly affected by variations during sample preparation and analysis. These variations can arise from analyte loss during extraction, inconsistent injection volumes, and fluctuations in the mass spectrometer's ionization efficiency (a phenomenon known as the matrix effect).

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample. The IS co-elutes with the analyte and experiences similar variations. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and reproducible results.

This compound is a deuterated analog of azaperone, meaning that four of its hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is chemically and physically almost identical to azaperone. It will behave similarly during extraction, chromatography, and ionization. However, due to the mass difference between hydrogen and deuterium, this compound can be distinguished from azaperone by a mass spectrometer. This makes it an ideal internal standard for the quantitative determination of azaperone.

The "mechanism of action" of this compound as an internal standard is therefore not pharmacological but analytical. It acts as a stable, reliable proxy that allows for the correction of analytical variability, ensuring the integrity of the quantitative data.

Pharmacological Mechanism of Action of Azaperone

Azaperone is a butyrophenone neuroleptic agent primarily used in veterinary medicine as a tranquilizer, particularly in pigs. Its primary pharmacological effect is mediated through its antagonism of dopamine receptors in the central nervous system. Specifically, azaperone binds to both D1 and D2 dopamine receptors, blocking the signaling pathways normally initiated by dopamine.

Dopamine is a key neurotransmitter involved in regulating mood, motivation, and motor control. By blocking its receptors, azaperone reduces the excitatory signaling in dopaminergic pathways, leading to a state of sedation and reduced aggression. The antagonism of D2 receptors is a hallmark of many antipsychotic medications.

The following diagram illustrates the simplified signaling pathway of a D2 dopamine receptor and the inhibitory effect of azaperone.

G Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway and Azaperone's Antagonistic Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Azaperone Azaperone Azaperone->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway and Azaperone's Antagonistic Action.

Experimental Protocol: Quantitative Analysis of Azaperone using LC-MS/MS

The following is a representative, detailed methodology for the quantification of azaperone in porcine plasma using this compound as an internal standard. This protocol is synthesized from established practices for similar analyses.

Materials and Reagents
  • Azaperone reference standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Porcine plasma (blank)

Preparation of Standard and Quality Control Samples
  • Primary Stock Solutions: Prepare individual stock solutions of azaperone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of azaperone by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike blank plasma to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the azaperone working standard solutions into blank porcine plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor to product ion transitions for azaperone and this compound would be optimized by infusing the individual standard solutions into the mass spectrometer. For example:

      • Azaperone: Q1 (precursor ion) -> Q3 (product ion)

      • This compound: Q1 (precursor ion + 4 Da) -> Q3 (product ion)

    • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

The following diagram illustrates the experimental workflow.

G Figure 2: Experimental Workflow for Azaperone Quantification using an Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound (IS) in Acetonitrile Plasma->Add_IS Vortex Vortex (Protein Precipitation) Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Integration (Azaperone & this compound) LC_MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration_Curve Generate Calibration Curve Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Figure 2: Experimental Workflow for Azaperone Quantification using an Internal Standard.

Data Presentation and Method Validation

A crucial aspect of developing a quantitative assay is its validation to ensure it is fit for purpose. While a specific validation report for azaperone with this compound is not publicly available, the following tables present typical validation parameters and representative data synthesized from studies on azaperone and other similar analytical methods.

Calibration Curve and Linearity

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The relationship is typically linear over a defined range.

Table 1: Representative Calibration Curve Parameters for Azaperone

Parameter Value
Concentration Range 1.0 - 500 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the measurements. These are typically assessed using QC samples at multiple concentration levels.

Table 2: Representative Intra- and Inter-Assay Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%)
Low 3.0 < 10 90 - 110 < 15 85 - 115
Medium 50 < 10 90 - 110 < 15 85 - 115
High 400 < 10 90 - 110 < 15 85 - 115

%CV = Percent Coefficient of Variation

Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Table 3: Representative Recovery and Matrix Effect Data

Analyte Recovery (%) Matrix Effect (%)
Azaperone 85 - 105 90 - 110

| This compound (IS) | 85 - 105 | 90 - 110 |

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of azaperone. Its mechanism of action is rooted in its chemical and physical similarity to the parent compound, which allows it to effectively normalize for variability during sample processing and analysis. This technical guide has provided a comprehensive overview, from the pharmacological action of azaperone to a detailed, representative experimental protocol and typical validation data. The use of such a well-characterized deuterated internal standard is paramount for generating high-quality, reliable data in research and drug development settings.

Commercial Suppliers and Technical Guide for Azaperone-d4 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Azaperone-d4, a deuterated analog of the neuroleptic agent Azaperone, for researchers, scientists, and drug development professionals. This document outlines commercial suppliers, key technical data, and detailed experimental protocols for its application in research, particularly as an internal standard in analytical methodologies.

Introduction to this compound

This compound is the deuterium-labeled version of Azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug.[1] Azaperone acts as a dopamine antagonist and also possesses antihistaminic and anticholinergic properties.[1] In veterinary medicine, it is primarily used as a tranquilizer for pigs to reduce aggression and stress.[2][3] Due to its stable isotope label, this compound is an ideal internal standard for the quantification of Azaperone and its primary metabolite, Azaperol, in biological matrices using mass spectrometry-based assays. The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical results.[4]

Commercial Suppliers of this compound

Several chemical suppliers offer this compound for research purposes. The following table summarizes the key information for some of the prominent suppliers. Researchers should note that product specifications, such as purity and isotopic enrichment, can vary by lot and should always be confirmed with the supplier's Certificate of Analysis (CoA).

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
MedChemExpress This compound1173021-72-1C₁₉H₁₈D₄FN₃O331.4295.83%Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Santa Cruz Biotechnology This compound1173021-72-1C₁₉H₁₈D₄FN₃O331.42Information not readily availableInformation not readily available
LGC Standards (distributor for Toronto Research Chemicals) Azaperone D41173021-72-1C₁₉H₁₈D₄FN₃O331.42Information not readily availableInformation not readily available
Sigma-Aldrich (VETRANAL™) This compound1173021-72-1C₁₉D₄H₁₈FN₃O331.42Analytical StandardInformation not readily available
Pharmaffiliates This compound1173021-72-1C₁₉H₁₈D₄FN₃O331.42Information not readily available2-8°C Refrigerator
Clearsynth Azaperol-D42804-05-9 (unlabeled)Not specified for this compoundNot specified for this compoundAnalytical StandardInformation not readily available

Note: Isotopic enrichment is a critical parameter for deuterated standards and is typically reported on the Certificate of Analysis provided by the supplier.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of Azaperone and its metabolite, Azaperol. The following is a generalized protocol based on published methodologies for the analysis of these compounds in animal tissues (e.g., liver, kidney, muscle) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Sample Preparation: Extraction from Tissue

This protocol outlines a common solid-phase extraction (SPE) method for isolating Azaperone and Azaperol from tissue samples.

  • Homogenization: Weigh 1-5 grams of the tissue sample (e.g., swine liver) and homogenize it.[5] For solid tissues, grinding with dry ice can be an effective method.[5]

  • Extraction: Add a suitable volume of acetonitrile to the homogenized tissue and vortex thoroughly to extract the analytes.[5][7]

  • Centrifugation: Centrifuge the sample to pellet the tissue debris.

  • Internal Standard Spiking: Transfer the supernatant to a clean tube and spike with a known concentration of this compound solution.

  • Dilution and pH Adjustment: Add a sodium chloride buffer to the extract.[5] Adjust the pH as needed for optimal SPE retention.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by a sodium phosphate buffer.[5]

    • Load the sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., methanol/water mixture) to remove interfering substances.

    • Elute the analytes (Azaperone, Azaperol, and this compound) with a suitable elution solvent, such as 2% ammonium hydroxide in ethyl acetate.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[5] Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., ethyl acetate or mobile phase).[5]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC Column: Use a C18 reversed-phase column for separation.[7]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic component (e.g., acetonitrile) is typically used.[8]

    • Injection Volume: Inject an appropriate volume of the reconstituted sample extract.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.[7]

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Azaperone, Azaperol, and this compound to ensure specificity and accurate quantification. The transition for this compound will have a +4 Da shift in the precursor ion compared to unlabeled Azaperone.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte (Azaperone or Azaperol) to the peak area of the internal standard (this compound) against the concentration of the analyte standards.

    • Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolism of Azaperone

Azaperone is metabolized in the liver to its primary active metabolite, Azaperol, through the reduction of the ketone group. The metabolic pathway is illustrated below.

Azaperone_Metabolism Azaperone Azaperone Azaperol Azaperol Azaperone->Azaperol Reduction (Ketone Reductase)

Caption: Metabolic pathway of Azaperone to Azaperol.

Analytical Workflow for Azaperone Quantification

The following diagram outlines the general workflow for the quantification of Azaperone in biological samples using this compound as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add this compound Centrifugation Centrifugation Extraction->Centrifugation Add this compound Spiking Spiking Centrifugation->Spiking Add this compound SPE SPE Spiking->SPE Solid-Phase Extraction Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for Azaperone analysis using LC-MS/MS.

References

Azaperone-d4: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the deuterated butyrophenone neuroleptic, Azaperone-d4. Designed for researchers, scientists, and drug development professionals, this document details its safety profile, physicochemical properties, mechanism of action, and application in analytical methodologies.

Section 1: Safety Data Sheet (SDS)

The following information is a summary of the Safety Data Sheet for this compound. It is essential to consult the full SDS from the supplier before handling this compound.

Identification
  • Chemical Name: 1-(4-Fluorophenyl-d4)-4-(4-(2-pyridinyl)-1-piperazinyl)-1-butanone

  • Synonyms: Azaperone D4, 4'-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4

  • CAS Number: 1173021-72-1

Hazard Identification
  • GHS Classification: Acute Toxicity, Oral (Category 3).[1]

  • Pictogram:

    • GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statements: H301: Toxic if swallowed.[1]

  • Precautionary Statements:

    • Prevention: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1]

    • Response: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

    • Storage: P405: Store locked up.[1]

    • Disposal: P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Handling and Storage
  • Handling: Use personal protective equipment (PPE) such as gloves, eye protection, and a dust mask (type N95 or equivalent).[1] Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is typically 2-8°C.[2]

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₉H₁₈D₄FN₃O
Molecular Weight 331.42 g/mol
Appearance White or off-white crystalline powder[2]
Melting Point 90-95 °C (for non-deuterated)[2]
Solubility Soluble in chloroform and ethyl acetate.[3]

Section 2: Mechanism of Action and Pharmacology

Azaperone is a neuroleptic drug belonging to the butyrophenone class, primarily used in veterinary medicine as a tranquilizer.[2] Its deuterated form, this compound, is functionally identical in its biological mechanism but serves as a valuable internal standard in analytical studies due to its mass shift.

The primary mechanism of action of azaperone is the antagonism of dopamine D2 receptors in the central nervous system.[4] By blocking these receptors, azaperone inhibits the downstream signaling pathways of dopamine, leading to its sedative and anti-aggressive effects.[4] Additionally, azaperone exhibits some antihistaminic and anticholinergic properties.[2]

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of Azaperone.

Dopamine D2 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds to G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response leads to Azaperone Azaperone / this compound Azaperone->D2R antagonizes

Dopamine D2 Receptor Antagonism by Azaperone.

Section 3: Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of azaperone and its major metabolite, azaperol, in biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Azaperone in Porcine Kidney Tissue by LC-MS/MS

This protocol is a synthesized methodology based on established procedures for the analysis of azaperone in animal tissues.

3.1.1 Sample Preparation

  • Homogenization: Weigh 2 grams of porcine kidney tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Homogenize the sample for 1 minute using a high-speed homogenizer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the acetonitrile supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3.1.2 LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Azaperone: Precursor ion (Q1) m/z 328.2 -> Product ion (Q3) m/z 178.1

      • Azaperol: Precursor ion (Q1) m/z 330.2 -> Product ion (Q3) m/z 121.1

      • This compound (Internal Standard): Precursor ion (Q1) m/z 332.2 -> Product ion (Q3) m/z 182.1

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Experimental Workflow Diagram

LC-MS/MS Workflow for Azaperone Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Tissue Porcine Kidney Tissue Spike Spike with this compound (Internal Standard) Tissue->Spike Homogenize Homogenize with Acetonitrile Spike->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial LC_Separation LC Separation (C18 Column) HPLC_Vial->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for the quantification of azaperone in tissue.

Section 4: Quantitative Data

Pharmacokinetic Parameters of Azaperone in Pigs

The following table summarizes key pharmacokinetic parameters of azaperone following a single intramuscular administration in pigs.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~30 minutes[5]
Elimination Half-life (t½) Biphasic: ~20 minutes and ~150 minutes[6]
Metabolism Rapidly and extensively metabolized, primarily in the liver.[7]
Major Metabolite Azaperol[6]
Toxicological Data

The following table presents acute toxicity data for azaperone in various animal models.

SpeciesRoute of AdministrationLD₅₀ (mg/kg)Reference
MouseOral385[5]
RatOral245[5]
Guinea PigOral202[5]

Section 5: Metabolism

The biotransformation of azaperone is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway is the reduction of the butanone group to form azaperol.[6] Other metabolic routes include hydroxylation of the pyridine ring and oxidative N-dealkylation.[6]

Azaperone Metabolism Pathway

Azaperone Metabolism cluster_0 Metabolic Pathways Azaperone Azaperone Reduction Reduction (Butanone group) Azaperone->Reduction Hydroxylation Hydroxylation (Pyridine ring) Azaperone->Hydroxylation N_Dealkylation Oxidative N-dealkylation Azaperone->N_Dealkylation Azaperol Azaperol (Major Metabolite) Reduction->Azaperol Hydroxy_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxy_Metabolites Dealkylated_Metabolites N-dealkylated Metabolites N_Dealkylation->Dealkylated_Metabolites

Major metabolic pathways of azaperone.

This technical guide provides a foundational understanding of this compound for research and development purposes. For further detailed information, consulting the primary literature and official regulatory documents is recommended.

References

Technical Guide: Storage and Stability of Azaperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended storage and stability conditions for Azaperone-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this compound in research and development settings. This guide synthesizes available data on Azaperone and incorporates established principles of deuterated compound stability.

Introduction to this compound

Azaperone is a butyrophenone neuroleptic agent used primarily in veterinary medicine as a tranquilizer. The deuterated analog, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug. The stability of this compound is paramount for generating accurate and reproducible experimental data. Deuteration, the replacement of hydrogen with deuterium, can enhance metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes.[1][2][3][4]

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available data for Azaperone and general guidelines for deuterated compounds.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAdditional Recommendations
Solid (Powder) -20°C (long-term)Store in a tightly sealed, light-resistant container. Protect from moisture.
4°C (short-term)Suitable for immediate use. Ensure the container is well-sealed.
In Solution -80°C (long-term)Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use tightly sealed vials.
-20°C (short-term)Suitable for working solutions. Protect from light.

Note: While some suppliers indicate that Azaperone powder is stable for at least one month at room temperature, long-term storage at lower temperatures is recommended to ensure maximum stability.

Solubility of Azaperone

The choice of solvent can impact the stability of this compound in solution. The following table summarizes the solubility of Azaperone in common laboratory solvents. It is recommended to use fresh, high-purity solvents for the preparation of stock solutions.

Table 2: Solubility of Azaperone

SolventSolubility (at 25°C)
DMSO65 mg/mL (198.53 mM)
Ethanol34 mg/mL (103.84 mM)
WaterInsoluble

Note: Moisture-absorbing solvents like DMSO should be handled with care to prevent the introduction of water, which can affect solubility and stability.

Stability Profile and Degradation

Understanding the stability profile and potential degradation pathways of this compound is critical for interpreting analytical results.

General Stability

Azaperone, and by extension this compound, is a relatively stable molecule under recommended storage conditions. However, it is susceptible to degradation under stress conditions such as exposure to high temperatures, extreme pH, oxidizing agents, and light.

Degradation Pathways

The primary metabolic pathway for Azaperone involves the reduction of the butanone moiety to form its main metabolite, azaperol.[5][6][7] Other identified metabolic and degradation pathways include hydroxylation of the pyridine ring and N-dearylation.[5][8]

Azaperone_d4 This compound Azaperol_d4 Azaperol-d4 (Reduction) Azaperone_d4->Azaperol_d4 Primary Pathway Hydroxylated_Metabolites Hydroxylated Metabolites (Hydroxylation) Azaperone_d4->Hydroxylated_Metabolites Secondary Pathway N_Dearylated_Products N-Dearylated Products (N-Dearylation) Azaperone_d4->N_Dearylated_Products Secondary Pathway

Figure 1: Simplified degradation pathways of this compound.

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be based on the International Council for Harmonisation (ICH) guidelines.[9][10][11] This involves both long-term stability studies under recommended storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.

Long-Term Stability Study Protocol
  • Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in a relevant solvent (e.g., DMSO) at a known concentration.

  • Storage: Store the aliquots under the recommended long-term storage conditions (-20°C for solid, -80°C for solution).

  • Time Points: Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the purity and concentration of this compound.

  • Acceptance Criteria: The compound is considered stable if the purity and concentration remain within a predefined range (e.g., ±10% of the initial value).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[12]

  • Acid and Base Hydrolysis:

    • Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature or a slightly elevated temperature.

  • Thermal Degradation:

    • Expose solid this compound and a solution to dry heat at a temperature above the accelerated stability testing conditions (e.g., 70°C).[13]

  • Photostability:

    • Expose solid this compound and a solution to a combination of visible and UV light, as per ICH Q1B guidelines.[13]

  • Analysis: Analyze all stressed samples using a suitable stability-indicating method (e.g., LC-MS/MS) to separate and identify the parent compound and any degradation products.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Solid Solid this compound Thermal Thermal (Heat) Solid->Thermal Photo Photolytic (Light) Solid->Photo Solution This compound Solution Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation (H₂O₂) Solution->Oxidation Solution->Thermal Solution->Photo Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Validate Analytical Method Analysis->Outcome

Figure 2: Workflow for a forced degradation study of this compound.

Conclusion

The stability and integrity of this compound are critical for its use as an internal standard in analytical and research applications. Adherence to the recommended storage conditions outlined in this guide will help to ensure the accuracy and reliability of experimental results. A thorough understanding of the compound's stability profile, including its degradation pathways, and the implementation of robust stability testing protocols are essential components of good laboratory practice. The enhanced stability often conferred by deuteration suggests that this compound, when stored correctly, will be a reliable and long-lasting analytical standard.

References

Technical Guide: Isotopic Purity and Labeling of Azaperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity, labeling, synthesis, and quality control of Azaperone-d4. This deuterated analog of the butyrophenone neuroleptic, Azaperone, serves as a critical internal standard for quantitative bioanalytical studies.

Introduction to this compound

Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic agent utilized primarily in veterinary medicine as a tranquilizer.[1][2] Its deuterated form, this compound, is a stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.

The deuterium labels in this compound are located on the fluorophenyl ring, specifically as 1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one. This strategic placement minimizes the likelihood of isotopic exchange under typical physiological and analytical conditions.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative analysis. It is typically determined by mass spectrometry and expressed as the percentage of the desired deuterated species (d4) relative to the total amount of all isotopic species (d0, d1, d2, d3, and d4). While a specific Certificate of Analysis for a commercial batch of this compound was not publicly available at the time of this writing, the following table represents a typical isotopic distribution for a high-quality standard.

Table 1: Representative Isotopic Purity of this compound

Isotopic SpeciesMass ShiftRepresentative Abundance (%)
d0 (Unlabeled)M+0< 0.1
d1M+1< 0.5
d2M+2< 1.0
d3M+3< 2.0
d4 (Desired)M+4> 98.0

Note: The data presented in this table is illustrative of a typical high-purity deuterated standard and is not from a specific batch of this compound.

Synthesis and Labeling of this compound

Proposed Synthesis of 4-chloro-4'-fluoro-d4-butyrophenone

A potential route for the synthesis of the deuterated intermediate involves the deuteration of a suitable aromatic precursor followed by a Friedel-Crafts acylation.

Experimental Protocol:

  • Deuteration of Fluorobenzene: Fluorobenzene can be perdeuterated via an acid-catalyzed hydrogen-deuterium exchange reaction. Fluorobenzene is treated with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) or trifluoromethanesulfonic acid-d (CF3SO3D), with D2O as the deuterium source, under elevated temperatures. The reaction progress is monitored by NMR until the desired level of deuteration is achieved.

  • Friedel-Crafts Acylation: The resulting fluoro-d5-benzene is then subjected to a Friedel-Crafts acylation with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures.

  • Work-up and Purification: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, 4-chloro-4'-fluoro-d4-butyrophenone, is then purified by column chromatography or recrystallization.

Final Synthesis of this compound

The final step involves the alkylation of 1-(2-pyridinyl)piperazine with the deuterated intermediate.

Experimental Protocol:

  • Alkylation: 1-(2-pyridinyl)piperazine is reacted with 4-chloro-4'-fluoro-d4-butyrophenone in a suitable solvent, such as acetonitrile or N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI). The reaction mixture is heated to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization to achieve high chemical purity.

cluster_synthesis Synthesis of this compound Fluorobenzene Fluorobenzene Fluoro_d5_benzene Fluoro-d5-benzene Fluorobenzene->Fluoro_d5_benzene H/D Exchange Deuterated_precursor 4-chloro-4'-fluoro-d4-butyrophenone Fluoro_d5_benzene->Deuterated_precursor Friedel-Crafts Acylation Chlorobutyryl_chloride 4-Chlorobutyryl chloride Chlorobutyryl_chloride->Deuterated_precursor Azaperone_d4 This compound Deuterated_precursor->Azaperone_d4 Alkylation Pyridinylpiperazine 1-(2-pyridinyl)piperazine Pyridinylpiperazine->Azaperone_d4

Caption: Proposed synthetic workflow for this compound.

Quality Control and Characterization

Rigorous quality control is essential to ensure the identity, chemical purity, and isotopic enrichment of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

Experimental Protocol (¹H NMR):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire the ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic protons on the fluorophenyl ring (positions 2, 3, 5, and 6) confirms the successful incorporation of deuterium. The remaining proton signals should be consistent with the structure of Azaperone.

Experimental Protocol (²H NMR):

  • Instrument: NMR spectrometer equipped for deuterium detection.

  • Sample Preparation: Dissolve the sample in a non-deuterated solvent.

  • Data Acquisition: Acquire the ²H NMR spectrum. The presence of a signal in the aromatic region corresponding to the deuterons on the fluorophenyl ring provides direct evidence of deuteration.

cluster_qc Quality Control Workflow for this compound Sample This compound Sample NMR_Analysis NMR Spectroscopy (¹H and ²H) Sample->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Sample->MS_Analysis Chemical_Purity Chemical Purity (HPLC) Sample->Chemical_Purity Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Isotopic_Purity Isotopic Purity Determination MS_Analysis->Isotopic_Purity Final_Product Qualified this compound Structure_Confirmation->Final_Product Isotopic_Purity->Final_Product Chemical_Purity->Final_Product

Caption: Quality control workflow for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution and confirming the exact mass of this compound.

Experimental Protocol:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecule, [M+H]⁺. The measured mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass of C19H19D4FN3O⁺.

    • Analyze the isotopic cluster of the molecular ion. The relative intensities of the M+0, M+1, M+2, M+3, and M+4 peaks are used to calculate the isotopic distribution and enrichment. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) are applied to accurately determine the contribution from deuterium.

Table 2: Theoretical Mass of Azaperone and this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)
AzaperoneC19H22FN3O327.1747
This compoundC19H18D4FN3O331.1998

Mechanism of Action and Signaling Pathway

Azaperone acts as an antagonist at both dopamine D1 and D2 receptors.[3] This dual antagonism contributes to its sedative and tranquilizing effects. The signaling pathways associated with these receptors are well-characterized.

  • Dopamine D1 Receptor Signaling: D1 receptors are Gs-protein coupled receptors. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression. Antagonism by Azaperone blocks this cascade.

  • Dopamine D2 Receptor Signaling: D2 receptors are Gi-protein coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Antagonism by Azaperone prevents this inhibition, thereby indirectly affecting cAMP-dependent signaling.

cluster_d1 Dopamine D1 Receptor Signaling cluster_d2 Dopamine D2 Receptor Signaling Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Azaperone_D1 This compound Azaperone_D1->D1R Gs Gs protein D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Azaperone_D2 This compound Azaperone_D2->D2R Gi Gi protein D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2

Caption: this compound antagonism of dopamine D1 and D2 receptor signaling pathways.

Conclusion

This compound is an indispensable tool for the accurate quantification of Azaperone in complex biological matrices. A thorough understanding of its isotopic purity, synthesis, and quality control is paramount for its effective use in research and drug development. This guide provides a comprehensive overview of these critical aspects, offering detailed, albeit representative, experimental protocols and a summary of the relevant signaling pathways. Researchers and scientists should always refer to the supplier's Certificate of Analysis for batch-specific isotopic purity data.

References

Pharmacokinetic studies involving Azaperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics of Azaperone and the Role of Azaperone-d4 in Bioanalytical Methods

Introduction

Azaperone is a butyrophenone neuroleptic agent utilized in veterinary medicine, primarily in pigs, for its sedative and anti-aggressive properties.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring animal welfare and food safety. This technical guide provides a comprehensive overview of the pharmacokinetics of azaperone, with a special focus on the bioanalytical methodologies that employ its deuterated isotopologue, this compound, as an internal standard for precise quantification.

Pharmacokinetics of Azaperone

Azaperone is rapidly absorbed and distributed in the body following parenteral administration.[1] Its metabolic fate is complex, involving several biotransformation pathways, and its elimination occurs through both urine and feces.

Absorption and Distribution

Following intramuscular injection in pigs, azaperone is rapidly absorbed, with peak plasma concentrations of the drug and its metabolites reached within 45 minutes.[1] It distributes quickly to various tissues, with notable accumulation in the brain and liver. In fact, brain concentrations can be 2 to 6 times higher than those in the blood.[1][3] In rats, peak radioactivity levels in blood, brain, and liver were observed 30 minutes after subcutaneous injection.[3][4]

Metabolism

Azaperone undergoes extensive and rapid metabolism in both pigs and rats.[4] The primary metabolic pathways include:

  • Reduction of the butanone group: This leads to the formation of the major active metabolite, azaperol.[1][4]

  • Hydroxylation of the pyridine group. [1][4]

  • Oxidative N-dearylation. [1][4]

  • Oxidative N-dealkylation. [4]

The metabolite profile can differ between species. For instance, two metabolites have been identified in pigs that are not found in rats.[4] In pigs, the concentration of azaperol is often higher than that of the parent drug in most tissues, except for the injection site.[1]

Excretion

The primary route of excretion for azaperone and its metabolites varies by species. In pigs, excretion is predominantly through the urine.[5] Following a 4 mg/kg body weight intramuscular dose in pigs, approximately 60% of the radioactivity was excreted in the urine and 15% in the feces within 62 hours.[5] Conversely, in rats, the majority of the dose is excreted in the feces (around 81%), with a smaller portion in the urine (about 16-22%).[3][4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for azaperone in pigs and rats from various studies.

Table 1: Pharmacokinetic Parameters of Azaperone in Pigs

ParameterValueRoute of AdministrationDoseReference
Time to Peak Plasma Concentration (Tmax)45 minutesIntramuscularNot Specified[1]
Plasma Elimination Half-Life (t½)Biphasic: 20 min & 150 minIntramuscularNot Specified[1]
Time to Peak Concentration (Blood, Brain, Liver)30 minutesParenteralNot Specified[1]

Table 2: Excretion of Azaperone in Different Species

SpeciesRoute of AdministrationDose% Excreted in Urine% Excreted in FecesTime PeriodReference
PigIntramuscular4 mg/kg60%15%62 hours[5]
RatSubcutaneous1 mg/kg22.2%78.5%96 hours[3]
RatOral1 mg/kg16%81%4 days[4]

Experimental Protocols

Detailed and validated analytical methods are essential for accurate pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is a common practice in modern bioanalytical assays to ensure high precision and accuracy.

Bioanalytical Method for Azaperone and Azaperol in Plasma and Tissues

This protocol is a composite based on methodologies described for the quantification of azaperone and its metabolite, azaperol, in biological matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Homogenization: Homogenize tissue samples (e.g., liver, kidney, muscle) in a suitable buffer.

  • Internal Standard Spiking: Add a known concentration of the internal standard (this compound) to the plasma or tissue homogenate.

  • Extraction: Perform a liquid extraction followed by a clean-up step using an Oasis SPE cartridge.

  • Elution: Elute the analytes from the SPE cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Conditions: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used.

  • Column: A reversed-phase C18 column is commonly employed for separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) is often utilized.[6][7]

  • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for azaperone, azaperol, and the internal standard (this compound).

3. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

  • Selectivity: Ensuring no interference from endogenous components in the matrix.

  • Recovery: The efficiency of the extraction process.

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For azaperone and azaperol, LOQs in the range of 0.12 to 0.25 µg/kg in tissue have been reported.[6]

Visualizations

Experimental Workflow for Azaperone Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Sample Analysis cluster_results Results Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Dosing (e.g., Intramuscular) Dosing (e.g., Intramuscular) Sample Collection (Blood/Tissues) Sample Collection (Blood/Tissues) Dosing (e.g., Intramuscular)->Sample Collection (Blood/Tissues) At specific time points Sample Preparation Sample Preparation Sample Collection (Blood/Tissues)->Sample Preparation Add this compound (IS) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Inject sample Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Workflow of a typical pharmacokinetic study of azaperone.

Simplified Metabolic Pathway of Azaperone

G Azaperone Azaperone Azaperol Azaperol Azaperone->Azaperol Reduction Hydroxylated_Metabolites Hydroxylated_Metabolites Azaperone->Hydroxylated_Metabolites Hydroxylation N_Dearylated_Metabolites N_Dearylated_Metabolites Azaperone->N_Dearylated_Metabolites Oxidative N-Dearylation N_Dealkylated_Metabolites N_Dealkylated_Metabolites Azaperone->N_Dealkylated_Metabolites Oxidative N-Dealkylation Excretion Excretion Azaperol->Excretion Hydroxylated_Metabolites->Excretion N_Dearylated_Metabolites->Excretion N_Dealkylated_Metabolites->Excretion

Caption: Major metabolic pathways of azaperone.

References

Methodological & Application

Application Note: High-Throughput Quantification of Azaperone in Porcine Plasma using LC-MS/MS with Azaperone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Azaperone in porcine plasma. Azaperone is a butyrophenone tranquilizer widely used in veterinary medicine, particularly in swine, to manage stress and aggression.[1][2][3] The method utilizes Azaperone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, residue analysis, and drug monitoring in a research and drug development setting.

Introduction

Azaperone (C19H22FN3O) is a neuroleptic drug that functions primarily as a dopamine antagonist.[2] It is extensively used in the swine industry to control aggression and for sedation.[1][2][3] In vivo, Azaperone is metabolized, with one of its major metabolites being Azaperol.[3][4][5] Accurate quantification of Azaperone in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for ensuring food safety by monitoring drug residues.[3][5]

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variations in sample processing and instrument response, thereby yielding highly reliable quantitative data.[5] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Azaperone in porcine plasma.

Experimental

Materials and Reagents
  • Azaperone (≥95% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Porcine plasma (drug-free)

Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Azaperone and this compound in methanol to prepare 1 mg/mL stock solutions.

Working Standard Solutions:

  • Prepare serial dilutions of the Azaperone stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 to 1000 ng/mL.

Internal Standard Working Solution (100 ng/mL):

  • Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Add 100 µL of plasma sample, calibration standard, or QC to the respective tubes.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient As described in the table below

Gradient Elution Program:

Time (min)%A%B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometry:

ParameterValue
Mass Spectrometer Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 40 psi
Ion Source Gas 2 40 psi
Curtain Gas 35 psi
Collision Gas High
Desolvation Temperature 600°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Azaperone 328.2121.13580
This compound 332.2121.13580

Results and Discussion

This method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The use of this compound as an internal standard effectively compensated for matrix effects and ensured high precision and accuracy. The simple protein precipitation method proved to be efficient for sample cleanup and suitable for high-throughput analysis.

Quantitative Data Summary
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Azaperone 1 - 1000>0.99195 - 105< 15

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Porcine Plasma is Add 20 µL this compound plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant G cluster_metabolism Metabolic Pathways Azaperone Azaperone Reduction Reduction of Butanone Azaperone->Reduction   Oxidative Oxidative N-dealkylation Azaperone->Oxidative Hydroxylation Hydroxylation of Pyridine Ring Azaperone->Hydroxylation Azaperol Azaperol Reduction->Azaperol G Azaperone Azaperone DopamineReceptor Dopamine Receptors (Mesolimbic & Nigrostriatal Pathways) Azaperone->DopamineReceptor Antagonizes ARAS Ascending Reticular Activating System (ARAS) Azaperone->ARAS Decreases Activity Effect Sedation & Reduced Aggression DopamineReceptor->Effect ARAS->Effect

References

Application Note: Quantitative Analysis of Azaperone in Plasma using Azaperone-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of the tranquilizer drug azaperone in plasma samples. The method utilizes a rapid and straightforward protein precipitation for sample preparation, followed by sensitive and selective quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Azaperone-d4 is employed as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and veterinary drug monitoring.

Introduction

Azaperone is a butyrophenone neuroleptic agent commonly used as a sedative and tranquilizer in veterinary medicine, particularly in swine.[1][2] Accurate quantification of azaperone in plasma is crucial for pharmacokinetic studies, dose-response assessments, and ensuring food safety by monitoring drug residues. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results. This document outlines a complete workflow from plasma sample preparation to LC-MS/MS data acquisition for the determination of azaperone.

Experimental Protocols

Materials and Reagents
  • Azaperone (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Control Plasma (e.g., porcine, rodent)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of azaperone and this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the primary stock solutions with acetonitrile:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Plasma Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of plasma sample, calibrator, or QC into the corresponding labeled tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-95% B over 5 minutes, followed by a 2-minute re-equilibration
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 2

Data Presentation

Table 1: Representative Method Performance Characteristics
ParameterExpected Value
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy 85 - 115%
Precision (CV%) < 15%
Recovery > 85%
Table 2: MRM Transitions for Azaperone and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azaperone328.2121.125
Azaperone328.295.130
This compound 332.2 121.1 25
This compound 332.2 99.1 30

Note: Collision energies may require optimization depending on the mass spectrometer used.

Mandatory Visualization

G Workflow for Azaperone Analysis in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma->add_is ppt 3. Add Acetonitrile (300 µL) add_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection lc 8. Chromatographic Separation injection->lc ms 9. Mass Spectrometric Detection lc->ms quant 10. Quantification ms->quant report 11. Report Results quant->report

Caption: Workflow for Azaperone Analysis in Plasma.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of azaperone in plasma samples using this compound as an internal standard. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, while the sensitivity and selectivity of LC-MS/MS ensure accurate results. This method is well-suited for a variety of research and monitoring applications in the fields of pharmacology, toxicology, and veterinary sciences.

References

Application Note: Quantification of Azaperone in Porcine Kidney Tissue Using Azaperone-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a butyrophenone neuroleptic agent commonly used as a tranquilizer in swine to prevent fighting and stress. Regulatory bodies have established maximum residue limits (MRLs) for azaperone in edible tissues to ensure consumer safety. Accurate and reliable quantification of azaperone residues is therefore essential. The use of a stable isotope-labeled internal standard, such as Azaperone-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction and quantification of azaperone in porcine kidney tissue using this compound as an internal standard. The method is based on a straightforward liquid extraction followed by LC-MS/MS analysis, offering high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Azaperone (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Porcine kidney tissue (blank control)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve azaperone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solution (1 µg/mL): Prepare a working standard solution of azaperone at 1 µg/mL by diluting the primary stock solution with methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound at 1 µg/mL by diluting the primary stock solution with methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking blank porcine kidney tissue homogenate with the azaperone working standard solution to achieve final concentrations ranging from 1 to 200 ng/g.

Sample Preparation
  • Weigh 2.0 ± 0.1 g of porcine kidney tissue into a 50 mL polypropylene centrifuge tube.

  • Add 200 µL of the this compound internal standard working solution (1 µg/mL) to each sample, except for the blank matrix samples.

  • Add 8 mL of acetonitrile to the tube.

  • Homogenize the tissue for 1 minute using a high-speed homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the mobile phase (see section 2.4).

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 10 90
    10.0 10 90
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azaperone 328.2166.125
328.2121.135
This compound (IS) 332.1169.025
332.1121.035

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 1 - 200 ng/g
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.0 ng/g
Accuracy (at 3 levels) 85 - 115%
Precision (RSD%) < 15%
Recovery 80 - 110%

Table 2: Quantification Data for Spiked Samples

Spiked Concentration (ng/g)Measured Concentration (ng/g)Accuracy (%)
5.04.896
50.052.1104.2
150.0145.597

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Porcine Kidney Tissue (2g) add_is Add this compound (Internal Standard) sample->add_is add_acn Add Acetonitrile (8 mL) add_is->add_acn homogenize Homogenize add_acn->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_ms LC-MS/MS System filter->lc_ms Inject Sample data_acq Data Acquisition (MRM Mode) lc_ms->data_acq quant Quantification data_acq->quant calibration Generate Calibration Curve quant->calibration calculate Calculate Azaperone Concentration calibration->calculate report Report Results calculate->report

Application Notes and Protocols for the Use of Azaperone-d4 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a butyrophenone tranquilizer primarily used in veterinary medicine to sedate pigs. Its illicit use in humans as a central nervous system depressant necessitates its inclusion in forensic toxicology screening panels. Accurate and reliable quantification of azaperone in biological matrices is crucial for forensic investigations. The use of a stable isotope-labeled internal standard, such as Azaperone-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog co-elutes with the unlabeled drug, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound in the forensic toxicology screening of azaperone in biological samples.

Principle of the Method

The analytical method involves the extraction of azaperone and the internal standard, this compound, from a biological matrix (e.g., blood or urine) followed by detection and quantification using LC-MS/MS. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Apparatus and Materials
  • Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18, 100 mm × 2.1 mm, 1.9 µm)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

  • Nitrogen evaporator (optional)

  • Solid-Phase Extraction (SPE) manifold and cartridges (optional)

Reagents and Standards
  • Azaperone certified reference material

  • This compound certified reference material

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human blood and urine for matrix-matched calibrators and quality controls

Sample Preparation Protocols

The choice of sample preparation method depends on the matrix and the desired level of cleanliness and sensitivity. Two common methods are Protein Precipitation (for a quick screening) and Liquid-Liquid Extraction (for cleaner extracts).

Protocol 1: Protein Precipitation for Blood and Urine

This is a rapid method suitable for high-throughput screening.

  • Pipette 100 µL of the sample (blood or urine), calibrator, or quality control into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, for increased sensitivity).

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Blood and Urine

This method provides a cleaner extract, reducing matrix effects.

  • Pipette 500 µL of the sample (blood or urine), calibrator, or quality control into a glass tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the pH to approximately 9-10.

  • Add 2 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrument and column used.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18, 100 mm × 2.1 mm, 1.9 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Mass Spectrometric Parameters (MRM Transitions)

The following table provides the known MRM transitions for Azaperone and predicted transitions for this compound. The transitions for this compound are based on the expected mass shift due to the deuterium labeling and the known fragmentation of Azaperone. These predicted values must be experimentally optimized for collision energy on the specific instrument being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Quantifier/Qualifier) Note
Azaperone328.2165.1~20 / ~35Quantifier / Qualifier
121.1
This compound332.2169.1To be optimizedPredicted Quantifier
121.1To be optimizedPredicted Qualifier

Note on Optimization: The optimal collision energies for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. Subsequently, a collision energy ramp should be performed for each precursor-product pair to find the energy that yields the highest signal intensity.

Quantitative Data Summary

The following table presents a summary of the expected quantitative performance of a validated method using this compound as an internal standard. These are example values and will vary depending on the specific method and instrumentation.

Parameter Result
Linearity (r²) > 0.995
Calibration Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery > 85%
Matrix Effect Compensated by internal standard

Experimental Workflow and Signaling Pathway Diagrams

Forensic Toxicology Screening Workflow

The following diagram illustrates the logical workflow for the forensic toxicology screening of Azaperone using this compound as an internal standard.

Forensic_Toxicology_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Sample Collection (Blood, Urine) Sample_Accessioning Sample Accessioning & Chain of Custody Sample_Collection->Sample_Accessioning IS_Spiking Internal Standard Spiking (this compound) Sample_Accessioning->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation or LLE) LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Preparation->LC_MSMS_Analysis IS_Spiking->Sample_Preparation Data_Acquisition Data Acquisition LC_MSMS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: Forensic toxicology screening workflow for Azaperone.

Note on Signaling Pathways: In the context of forensic toxicology screening, the primary focus is on the detection and quantification of the substance rather than its detailed mechanism of action or signaling pathways. Azaperone is known to be a dopamine D2 receptor antagonist, but a signaling pathway diagram is not typically included in an analytical method application note.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Azaperone in forensic toxicology samples. The protocols outlined in this document, when combined with proper method validation, will enable laboratories to achieve high-quality results for the screening and confirmation of Azaperone exposure. It is imperative that the predicted mass spectrometric parameters for this compound are experimentally confirmed to ensure the validity of the analytical data.

Application Note: Chromatographic Separation and Quantification of Azaperone-d4 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chromatographic separation and quantification of the tranquilizer Azaperone and its primary metabolite, Azaperol, using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The use of a deuterated internal standard, Azaperone-d4, is incorporated for accurate quantification. This document outlines the metabolic pathway of Azaperone, details a comprehensive experimental workflow, and presents quantitative data in a clear, tabular format to aid researchers in drug metabolism studies and residue analysis.

Introduction

Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a sedative, particularly in swine.[1] Its use in food-producing animals necessitates reliable analytical methods to monitor its residue levels and ensure food safety. Azaperone is metabolized in the body, primarily through reduction of the keto group to form its major active metabolite, Azaperol.[1][2][3] Other metabolites, including hydroxylated and N-dealkylated forms, have also been identified.[4][5] This application note describes a robust method for the simultaneous determination of Azaperone and Azaperol in biological matrices. The inclusion of this compound as an internal standard is crucial for correcting potential variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Metabolic Pathway of Azaperone

Azaperone undergoes several biotransformation reactions in the body. The primary metabolic pathway involves the reduction of the butanone side chain to form Azaperol. Other identified metabolic reactions include hydroxylation of the pyridine ring and N-dealkylation. Some metabolites can also be found as glucuronide conjugates in urine.[5]

Azaperone Metabolic Pathway Azaperone Azaperone Azaperol Azaperol Azaperone->Azaperol Reduction Hydroxyazaperone 5'-hydroxyazaperone Azaperone->Hydroxyazaperone Hydroxylation N_despyridinylazaperone N-despyridinylazaperone Azaperone->N_despyridinylazaperone N-dealkylation Hydroxyazaperol 5'-hydroxy-azaperol Azaperol->Hydroxyazaperol Hydroxylation N_despyridinylazaperol N-despyridinylazaperol Azaperol->N_despyridinylazaperol N-dealkylation

Metabolic conversion of Azaperone to its major metabolites.

Experimental Protocols

This section details the methodology for sample preparation and chromatographic analysis for the determination of Azaperone and Azaperol in animal tissues.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Weigh 1 gram of tissue sample and homogenize it with 4 mL of acetonitrile.[1]

  • Extraction: Vortex the mixture for 15 minutes, sonicate for 2 minutes, and then centrifuge at 4000 x g for 20 minutes.[1]

  • Dilution: Transfer the supernatant and mix it with 8 mL of 10% NaCl solution.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by sodium phosphate buffer.[6]

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 10 mM sulfuric acid.[1]

  • Elution: Elute Azaperone and Azaperol from the cartridge with 2 mL of acidic acetonitrile (1 mL of 50 mM sulfuric acid in 100 mL of acetonitrile).[1] An alternative elution can be performed using 2% ammonium hydroxide in ethyl acetate.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 70°C. Reconstitute the dried extract in 300 µL of a 1:1 mixture of acetonitrile and 10 mM sulfuric acid.[1]

Chromatographic Conditions
  • HPLC System: An isocratic pump system with an automatic injector and a UV-VIS or mass spectrometric detector.[1]

  • Column: C18 column (e.g., Gemini 5 μm, 4.6 mm x 150 mm).[1]

  • Column Temperature: 50°C.[1]

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.00).[2][3] A gradient elution can be employed for optimal separation.

  • Injection Volume: 100 µL.[1]

  • Detection: UV detection at 240 nm or 245 nm.[1][2][3] For higher sensitivity and confirmation, use a mass spectrometer with electrospray ionization (ESI) in positive ion mode.[7]

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Homogenization Tissue Homogenization (in Acetonitrile) Extraction Liquid Extraction & Centrifugation Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Cleanup and Concentration) Extraction->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Quantification Quantification (using this compound) MS->Quantification Reporting Reporting Quantification->Reporting

Workflow for the analysis of Azaperone and its metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance of various published methods for the analysis of Azaperone and Azaperol.

Table 1: Method Performance Characteristics
AnalyteMatrixLOD (µg/g)LOQ (µg/g)Recovery (%)Reference
AzaperoneMuscle, Liver, Skin+Fat, Kidney0.0020.010>99[1]
AzaperolMuscle, Liver, Skin+Fat, Kidney0.0030.010>89[1]
AzaperoneAnimal Tissues-0.025>72[7]
AzaperolAnimal Tissues-0.025>72[7]
AzaperoneAnimal Kidneys and Livers0.0010.002597.1 - 107.3[2][3]
AzaperolAnimal Kidneys and Livers0.00040.001296.4 - 105.1[2][3]

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Chromatographic Parameters
AnalyteRetention Time (min)Chromatographic MethodReference
Azaperone~4.95HPLC-UV[1]
Azaperol~7.5HPLC-UV[1]

Conclusion

The described chromatographic method provides a reliable and sensitive approach for the separation and quantification of this compound and its primary metabolite, Azaperol, in biological samples. The detailed protocol for sample preparation using solid-phase extraction and the optimized HPLC-MS conditions are suitable for high-throughput analysis in research, drug development, and regulatory monitoring. The use of a deuterated internal standard ensures the accuracy and robustness of the method. The provided quantitative data from various studies can serve as a benchmark for method validation and performance evaluation.

References

Application Note: Solid-Phase Extraction Protocol for Azaperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed solid-phase extraction (SPE) protocol for the selective extraction and purification of Azaperone-d4 from biological matrices. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound, often used as an internal standard in analytical assays. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Azaperone is a butyrophenone neuroleptic drug used in veterinary medicine as a tranquilizer. This compound, its deuterated analog, is commonly employed as an internal standard for quantitative analysis to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Solid-phase extraction is a widely used sample preparation technique that separates compounds from a mixture according to their physical and chemical properties, enabling the extraction, cleanup, and concentration of analytes prior to analysis.[1][2] This protocol outlines a generic yet effective SPE method that can be adapted for various biological samples such as plasma, serum, and tissue homogenates.

Data Presentation

The following table summarizes typical performance data for the extraction of veterinary drugs, including butyrophenones, from biological matrices using SPE followed by LC-MS/MS analysis. These values are representative and may vary depending on the specific matrix and instrumentation.

AnalyteMatrixSPE SorbentRecovery (%)Limit of Quantitation (LOQ) (µg/kg)Reference
AzaperonePig KidneyOasis SPE Cartridge70-106%Not Specified[3]
AzaperonePig KidneyAcetonitrile Extraction91.2-107.0%<100 µg/kg[4]
AzaperolPig Kidney/LiverAcetonitrile Extraction97.0-112.9%0.12 µg/kg[5]
50 Veterinary DrugsFishery Productsd-SPE (C18/PSA)68.1-111%<10 µg/kg[6]
143 Veterinary DrugsMilk & Fish TissueHLB SPE CartridgesNot SpecifiedNot Specified[6]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and analytical requirements.

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, polymeric sorbents like Oasis HLB or Strata-X).[6][7][8] The choice of sorbent may depend on the specific matrix and interfering substances.

  • Sample Matrix: Plasma, serum, or tissue homogenate.

  • Internal Standard: this compound solution of known concentration.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or deionized)

    • Formic acid or Ammonium hydroxide (for pH adjustment)

    • Phosphate buffer (e.g., 0.1 M, pH 6-7)

  • Equipment:

    • SPE vacuum manifold[9]

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Analytical balance

    • LC-MS/MS system

2. Sample Preparation

  • Tissue Samples: Homogenize the tissue sample (e.g., 1 g) with a suitable buffer or solvent (e.g., 4 mL of acetonitrile)[5].

  • Liquid Samples: For plasma or serum, a protein precipitation step may be necessary. Add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • Spiking: Spike the prepared sample homogenate or supernatant with an appropriate amount of this compound internal standard solution.

  • pH Adjustment: Adjust the sample pH to a neutral or slightly acidic range (pH 4-6) to ensure optimal retention of the basic drug on the reversed-phase sorbent.[10]

3. Solid-Phase Extraction Procedure

The following four steps are crucial for a successful SPE workflow.[1]

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the sorbent. This wets the sorbent and prepares it for sample interaction. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge to remove interfering substances.

    • Pass 3 mL of water to remove polar impurities.

    • Pass 3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.

  • Elution: Elute the analyte of interest.

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

    • Elute this compound with 2-3 mL of a suitable organic solvent, such as methanol or a mixture of acetonitrile and methanol. A small amount of a weak base (e.g., ammonium hydroxide in the elution solvent) can improve the recovery of basic compounds.

4. Post-Elution Processing

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for quantification.

Visualizations

Below is a graphical representation of the solid-phase extraction workflow for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with this compound Sample->Spike Pretreat Pre-treatment (Homogenization/Deproteinization) Spike->Pretreat pH_Adjust pH Adjustment (pH 4-6) Pretreat->pH_Adjust Condition 1. Conditioning (Methanol, then Water) pH_Adjust->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (Water, then 5% Methanol) Load->Wash Elute 4. Elution (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporation (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: SPE Workflow for this compound Analysis.

References

Preparing Calibration Standards with Azaperone-d4: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of azaperone, a butyrophenone neuroleptic used in veterinary medicine, is crucial for pharmacokinetic studies, residue analysis, and drug metabolism research. The use of a stable isotope-labeled internal standard, such as Azaperone-d4, is a well-established method to ensure the accuracy and reliability of quantitative analysis by correcting for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the preparation of this compound calibration standards for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other analytical methods.

Chemical Properties of this compound

This compound is a deuterated analog of Azaperone. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 1-(4-Fluorophenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone-d4
Synonyms 4'-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4
Molecular Formula C₁₉H₁₈D₄FN₃O
Molecular Weight 331.42 g/mol
CAS Number 1173021-72-1

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound stock solutions, working standards, and calibration curve standards. These protocols are intended as a general guideline and may require optimization based on the specific analytical method, instrumentation, and matrix being analyzed.

Preparation of Azaperone and this compound Stock Solutions

A stock solution is a concentrated solution that is subsequently diluted to prepare working solutions of lower concentrations.

Materials:

  • Azaperone (analytical standard)

  • This compound (analytical standard)

  • Methanol or Ethanol (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Weighing: Accurately weigh approximately 10 mg of Azaperone and this compound into separate, clean weighing boats.

  • Dissolving: Transfer the weighed standards into separate 10 mL volumetric flasks.

  • Solubilization: Add a small amount of methanol or ethanol to each flask to dissolve the standard. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume of 10 mL with the same solvent.

  • Mixing: Cap the flasks and invert them several times to ensure homogeneity.

  • Labeling and Storage: Label the flasks clearly as "Azaperone Stock Solution (1 mg/mL)" and "this compound Stock Solution (1 mg/mL)". Store the stock solutions at 2-8°C, protected from light. The stability of the stock solutions under these storage conditions should be evaluated as part of the method validation.

Preparation of Working Standard Solutions

Working standard solutions are intermediate dilutions of the stock solution used to prepare the calibration curve standards.

Materials:

  • Azaperone Stock Solution (1 mg/mL)

  • This compound Stock Solution (1 mg/mL)

  • Methanol or Ethanol (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Protocol for Azaperone Working Standard (e.g., 10 µg/mL):

  • Pipette 100 µL of the 1 mg/mL Azaperone Stock Solution into a 10 mL volumetric flask.

  • Dilute to the final volume with methanol or ethanol.

  • Mix thoroughly. This will be your "Azaperone Working Standard 1 (10 µg/mL)". Further serial dilutions can be made from this working solution to create lower concentration working standards as needed.

Protocol for this compound Internal Standard Working Solution (e.g., 1 µg/mL):

  • Pipette 100 µL of the 1 mg/mL this compound Stock Solution into a 10 mL volumetric flask.

  • Dilute to 10 mL with methanol or ethanol to obtain a 10 µg/mL intermediate solution.

  • Pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.

  • Dilute to the final volume with the appropriate solvent (e.g., mobile phase or a solvent compatible with the sample matrix).

  • Mix thoroughly. This will be your "this compound Internal Standard (IS) Working Solution (1 µg/mL)". The final concentration of the internal standard should be optimized for the specific analytical method to provide a consistent and appropriate response.

Preparation of Calibration Curve Standards

The calibration curve is a plot of the analyte response versus the concentration of the analyte. It is used to determine the concentration of the analyte in an unknown sample. In this protocol, a fixed amount of the internal standard (this compound) is added to each calibration standard.

Materials:

  • Azaperone Working Standard Solutions (at various concentrations)

  • This compound Internal Standard (IS) Working Solution

  • Diluent (e.g., mobile phase, blank matrix extract)

  • Autosampler vials

Protocol:

  • Labeling: Label a series of autosampler vials for each calibration point (e.g., CAL 1, CAL 2, CAL 3, etc.).

  • Adding Internal Standard: To each vial, add a fixed volume of the this compound IS Working Solution (e.g., 50 µL of a 1 µg/mL solution).

  • Adding Analyte Standards: To each vial (except the blank), add a specific volume of the appropriate Azaperone Working Standard Solution to achieve the desired final concentrations for the calibration curve.

  • Dilution: Bring all vials to the same final volume with the diluent.

  • Mixing: Gently vortex each vial to ensure a homogenous solution.

Example Calibration Curve Concentrations:

The following table provides an example of a calibration curve with 7 concentration levels. The volumes and concentrations can be adjusted based on the required analytical range and the sensitivity of the instrument. One study mentions a calibration curve for azaperone in tissue with a range of 50 to 300 µg/kg.[1] Another study indicates a linear range of 0.03 to 0.5 µg/g for azaperone and its metabolite in various tissues.[2]

Calibration LevelConcentration of Azaperone (ng/mL)Volume of Azaperone Working Standard (µL)Volume of this compound IS Working Solution (µL)Final Volume (µL)
CAL 1110 of 0.1 µg/mL50 of 1 µg/mL1000
CAL 2550 of 0.1 µg/mL50 of 1 µg/mL1000
CAL 31010 of 1 µg/mL50 of 1 µg/mL1000
CAL 45050 of 1 µg/mL50 of 1 µg/mL1000
CAL 510010 of 10 µg/mL50 of 1 µg/mL1000
CAL 625025 of 10 µg/mL50 of 1 µg/mL1000
CAL 750050 of 10 µg/mL50 of 1 µg/mL1000

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing calibration standards using this compound as an internal standard.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation A Weigh Azaperone & this compound B Dissolve in Solvent A->B C Dilute to Final Volume B->C D Prepare Azaperone Working Standards (Serial Dilutions) C->D E Prepare this compound IS Working Solution C->E G Add Variable Volumes of Azaperone Standards D->G F Pipette Fixed Volume of this compound IS to Vials E->F F->G H Dilute to Final Volume G->H I Vortex and Analyze H->I

Caption: Workflow for Calibration Standard Preparation.

Signaling Pathway (Illustrative Example)

While this compound itself is an analytical standard and not directly involved in signaling pathways, Azaperone acts as a dopamine D2 receptor antagonist. The following diagram provides a simplified, illustrative representation of a potential signaling pathway affected by Azaperone.

G cluster_0 Dopaminergic Synapse Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Azaperone Azaperone Azaperone->D2R Antagonizes

Caption: Simplified Dopamine D2 Receptor Signaling.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of Azaperone in various biological matrices. The detailed protocols provided in these application notes offer a robust starting point for researchers. It is imperative to perform a thorough method validation, including the assessment of linearity, accuracy, precision, and stability, to ensure the reliability of the analytical results.

References

Application Notes and Protocols for the Detection of Azaperone-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Azaperone-d4, a deuterated internal standard for the tranquilizer Azaperone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary mass spectrometry parameters, experimental procedures for sample preparation and analysis, and a visualization of the metabolic pathway of Azaperone.

Introduction

Azaperone is a butyrophenone neuroleptic drug used in veterinary medicine as a sedative.[1] Accurate quantification of Azaperone in biological matrices is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in LC-MS/MS-based quantification by compensating for matrix effects and variations in sample processing.

Mass Spectrometry Parameters

The successful detection and quantification of this compound using tandem mass spectrometry relies on the careful selection and optimization of instrument parameters. The following table summarizes the recommended starting parameters for Multiple Reaction Monitoring (MRM) analysis. It is important to note that these parameters may require further optimization based on the specific mass spectrometer and experimental conditions.

Table 1: Mass Spectrometry Parameters for Azaperone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Azaperone328.2121.13530
95.14530
This compound 332.2 121.1 35 30
95.1 45 30
Azaperol330.2121.13530
166.12530

Note: The listed parameters are suggested starting points and should be optimized for the specific instrument in use.

Experimental Protocols

This section provides a detailed methodology for the analysis of Azaperone and this compound in biological matrices, such as animal tissue.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and cleaning up Azaperone and its metabolites from complex biological matrices.

Materials:

  • Biological tissue sample (e.g., liver, kidney, muscle)

  • Homogenizer

  • Centrifuge

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Acetonitrile

  • Methanol

  • Ammonium hydroxide

  • Ethyl acetate

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • This compound internal standard solution

Procedure:

  • Homogenization: Weigh 1-2 grams of the tissue sample and homogenize it with an appropriate volume of acetonitrile.

  • Centrifugation: Centrifuge the homogenate to pellet the solid debris.

  • Extraction: Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol) to remove interferences.

  • Elution: Elute the analytes from the cartridge using an appropriate solvent, such as ethyl acetate with a small percentage of ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the reconstitution solution, fortified with a known concentration of this compound internal standard.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetononitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Acquisition Mode:

  • Multiple Reaction Monitoring (MRM) in positive ion mode.

Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte (Azaperone) to the internal standard (this compound). A calibration curve is generated by analyzing a series of standards with known concentrations of Azaperone and a constant concentration of this compound.

Metabolic Pathway of Azaperone

Azaperone undergoes several metabolic transformations in the body. The primary metabolic pathways include reduction of the butanone group to form Azaperol, hydroxylation of the pyridine ring, and oxidative N-dealkylation.[2][3] Understanding these pathways is crucial for comprehensive drug metabolism and pharmacokinetic studies.

Azaperone_Metabolism Azaperone Azaperone Azaperol Azaperol (Reduction) Azaperone->Azaperol Reduction Hydroxylated_Azaperone Hydroxylated Azaperone (Hydroxylation) Azaperone->Hydroxylated_Azaperone Hydroxylation N_Dealkylated_Metabolites N-Dealkylated Metabolites (Oxidative N-dealkylation) Azaperone->N_Dealkylated_Metabolites N-dealkylation

Metabolic pathway of Azaperone.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process for the quantification of Azaperone using this compound as an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Homogenization 1. Tissue Homogenization Centrifugation 2. Centrifugation Homogenization->Centrifugation SPE 3. Solid-Phase Extraction Centrifugation->SPE Evaporation 4. Evaporation SPE->Evaporation Reconstitution 5. Reconstitution with IS Evaporation->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation MSMS_Detection 7. MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification 8. Quantification (Peak Area Ratio) MSMS_Detection->Quantification Calibration 9. Calibration Curve Quantification->Calibration Results 10. Concentration Calculation Calibration->Results

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Azaperone-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape of Azaperone-d4 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape for this compound in an HPLC chromatogram?

An ideal chromatographic peak for this compound should be symmetrical and sharp, resembling a Gaussian distribution.[1][2] Good peak shape is crucial for accurate quantification and high resolution.[1][2]

Q2: What are the most common types of poor peak shapes observed for this compound?

The most common peak shape problems include:

  • Peak Tailing: The peak has an asymmetrical tail extending to the right.[1]

  • Peak Fronting: The peak has an asymmetrical front, appearing as a leading shoulder.[2][3]

  • Peak Splitting: A single peak appears as two or more merged peaks.[1][4]

  • Broad Peaks: Peaks are wider than expected, leading to decreased sensitivity and poor resolution.[1]

Q3: Can the mobile phase pH affect the peak shape of this compound?

Yes, the mobile phase pH is a critical factor. Azaperone is a basic compound, and an inappropriate mobile phase pH can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.[1] Using a buffered mobile phase, for instance, a phosphate buffer at pH 3.0, can help to ensure consistent ionization of the analyte and minimize these secondary interactions.[5][6]

Q4: Is it important to use HPLC-grade solvents for the mobile phase?

Absolutely. Using high-purity, HPLC-grade solvents is essential to avoid impurities that can lead to baseline noise, ghost peaks, and other chromatographic problems.[1] Ensure that any buffers are freshly prepared and filtered to prevent precipitation.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound. It is often characterized by a USP tailing factor greater than 1.

Potential Causes and Solutions

Potential Cause Recommended Solution
Secondary Interactions with Silanols Use an end-capped C18 column to minimize exposed silanol groups.[1] Lower the mobile phase pH to around 3.0 with a suitable buffer (e.g., phosphate or formate) to protonate the this compound and reduce silanol interactions.[5][6]
Column Overload Reduce the injection volume or dilute the sample.[1] Consider using a column with a larger internal diameter if high concentrations are necessary.
Column Contamination or Degradation Use a guard column to protect the analytical column from contaminants.[1] If the column is contaminated, try flushing it with a strong solvent.[1] If the problem persists, the column may need to be replaced.[1]
Extra-column Dead Volume Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume.[4]
Guide 2: Addressing Peak Fronting

Peak fronting, where the peak appears to have a leading edge, is often caused by issues with the sample solvent or column saturation.

Potential Causes and Solutions

Potential Cause Recommended Solution
Sample Solvent Stronger than Mobile Phase Whenever possible, dissolve and inject the this compound sample in the initial mobile phase. If a different solvent must be used due to solubility, ensure it is weaker than the mobile phase.[4]
Sample Overload Decrease the concentration of the sample or reduce the injection volume.[3]
Poor Column Packing or Column Void This is a less common cause but can result in fronting for all peaks.[4] If you suspect a column void, which can be caused by pressure shocks or high pH, replacing the column is the most effective solution.[4]
Guide 3: Troubleshooting Split or Broad Peaks

Split or broad peaks can significantly impact the accuracy and resolution of your analysis.

Potential Causes and Solutions

Potential Cause Recommended Solution
Partially Blocked Frit or Column Inlet If all peaks are splitting, the issue may be a blockage.[4] Try backflushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column.[4] Using an in-line filter can help prevent this.[7]
Injector Issues A faulty injector rotor seal can cause split peaks.[8] Regular maintenance and replacement of worn parts are crucial.
Sample Co-eluting with an Interference If only the this compound peak is splitting, it might be co-eluting with another compound. Adjusting the mobile phase composition or gradient may be necessary to improve separation.[4]
Column Deterioration Broadening of all peaks over time can indicate column aging.[1] Replacing the column is the standard solution.
Inadequate Mobile Phase Strength If the mobile phase is too weak to elute the analyte efficiently, it can lead to broad peaks.[2] Consider increasing the organic solvent percentage in your mobile phase.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is intended to remove strongly retained contaminants from a C18 column that may be causing peak shape issues.

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush with the following solvents sequentially, for at least 10-20 column volumes each:

    • HPLC-grade water (to remove buffers)

    • Isopropanol

    • Methylene chloride (if compatible with your system)

    • Isopropanol

    • HPLC-grade water

    • Your mobile phase without buffer

  • Reconnect the column in the correct direction and equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation for Azaperone Analysis

Based on published methods for Azaperone, a typical mobile phase can be prepared as follows.[5][6]

  • Buffer Preparation (0.05 M Phosphate Buffer, pH 3.0):

    • Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix the prepared phosphate buffer and HPLC-grade acetonitrile in the desired ratio (e.g., as determined by your specific method).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing the cause of poor peak shape for this compound.

TroubleshootingWorkflow start Poor this compound Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Suspect System-wide Issue (e.g., dead volume, blockage) check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_specific_issue No yes_path Yes check_connections Check and tighten all fittings. Minimize tubing length. system_issue->check_connections flush_system Backflush column. Consider replacing frit or column. check_connections->flush_system no_path No check_peak_type What is the peak shape? (Tailing, Fronting, Splitting) analyte_specific_issue->check_peak_type tailing_causes Potential Causes: - Secondary Interactions - Column Overload - pH Issue check_peak_type->tailing_causes Tailing fronting_causes Potential Causes: - Sample solvent too strong - Sample Overload check_peak_type->fronting_causes Fronting splitting_causes Potential Causes: - Column contamination - Co-elution - Injector issue check_peak_type->splitting_causes Splitting tailing Tailing tailing_solutions Solutions: - Adjust mobile phase pH to ~3 - Use end-capped column - Reduce sample concentration tailing_causes->tailing_solutions fronting Fronting fronting_solutions Solutions: - Inject in mobile phase - Reduce sample concentration fronting_causes->fronting_solutions splitting Splitting splitting_solutions Solutions: - Use guard column - Modify mobile phase - Service injector splitting_causes->splitting_solutions

A logical workflow for troubleshooting poor peak shape in HPLC.

Chemical and Physical Interactions Leading to Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing for basic compounds like this compound.

PeakTailingMechanism cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol_good Si-OH c18 C18 silanol_bad Si-O⁻ azaperone_protonated This compound-H⁺ azaperone_protonated->c18 Normal Partitioning (Good Peak Shape) exp1 Low pH (~3): Silanols are protonated (Si-OH). This compound is protonated. Minimal secondary interactions. azaperone_neutral This compound azaperone_neutral->silanol_bad Ionic Interaction (Peak Tailing) exp2 Higher pH: Silanols deprotonate (Si-O⁻). This compound may be neutral. Strong ionic interaction causes tailing.

Interactions between this compound and the stationary phase.

References

Technical Support Center: Overcoming Matrix Effects in Azaperone-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Azaperone-d4.

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS analysis. This guide outlines common problems, their potential causes, and recommended solutions when using this compound as an internal standard.

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound signal Inconsistent matrix effects between samples.Optimize the sample preparation method to remove more interfering components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) in reducing matrix variability.[1][2][3]
Low this compound signal intensity (Ion Suppression) Co-elution of matrix components (e.g., phospholipids, salts) that compete with this compound for ionization.[4]1. Improve Sample Cleanup: Employ a more rigorous sample preparation technique like SPE.[3] 2. Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry to separate this compound from interfering peaks.[5]
High this compound signal intensity (Ion Enhancement) Co-eluting matrix components that enhance the ionization efficiency of this compound.1. Modify Sample Preparation: Change the extraction solvent or SPE sorbent to minimize the co-extraction of enhancing compounds. 2. Adjust Chromatography: Alter the chromatographic conditions to separate the enhancing compounds from this compound.
Inaccurate quantification of Azaperone Differential matrix effects between Azaperone and this compound. This can occur if they do not co-elute perfectly.[6][7]1. Optimize Chromatography: Ensure complete co-elution of Azaperone and this compound by adjusting the mobile phase and gradient.[7] 2. Use a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts than deuterated standards.[7]
Drifting retention time of this compound The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to slight changes in retention time compared to the non-deuterated analyte.[7]Fine-tune the chromatographic method to ensure consistent and overlapping elution of Azaperone and this compound. A slower gradient may be beneficial.
In-source instability of this compound Loss of deuterium atoms in the mass spectrometer's ion source.[8]Optimize ion source parameters such as temperature and voltages to minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: Which sample preparation method is best for minimizing matrix effects in this compound analysis?

While the optimal method depends on the specific matrix (e.g., plasma, tissue), Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the least matrix effects compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2][3] PPT is a simpler method but often results in significant ion suppression due to the presence of phospholipids and other endogenous components.[1] LLE can be more effective than PPT but may still co-extract interfering substances. SPE, particularly with a well-chosen sorbent, can effectively remove a wider range of interferences.[3][9]

Q2: I'm seeing significant ion suppression even after sample preparation. What else can I do?

If ion suppression persists, consider the following:

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5]

  • Chromatographic Optimization: Further refine your LC method. A longer run time with a shallower gradient can improve the separation of your analyte from interfering matrix components. Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) can also be beneficial.[5]

  • Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[4]

Internal Standard (this compound) Related Issues

Q3: Why is my this compound internal standard not perfectly co-eluting with Azaperone?

This is likely due to the deuterium isotope effect. The substitution of hydrogen with deuterium can slightly alter the molecule's properties, leading to a small difference in retention time on the chromatographic column.[7] This can be problematic if the matrix effect is not uniform across the elution window.

Q4: Can this compound itself cause ion suppression?

Yes, at high concentrations, the internal standard can compete with the analyte for ionization, leading to suppression of the analyte signal.[10] It is crucial to use an appropriate concentration of the internal standard that is sufficient for good peak detection but does not cause significant suppression.

Q5: Are there alternatives to deuterated internal standards if I continue to have problems?

Yes, stable isotope-labeled internal standards using ¹³C or ¹⁵N are excellent alternatives.[7] These heavier isotopes are less likely to cause a chromatographic shift and are generally considered more robust for compensating for matrix effects. However, they are often more expensive and less readily available than their deuterated counterparts.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Azaperone in Swine Plasma

This protocol is a general guideline and may require optimization for your specific application.

1. Sample Pre-treatment:

  • To 1 mL of swine plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
  • Vortex for 30 seconds.
  • Add 1 mL of 4% phosphoric acid and vortex for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.

2. SPE Cartridge Conditioning:

  • Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

3. Sample Loading:

  • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 2 mL of 0.1 M HCl.
  • Wash the cartridge with 2 mL of methanol.

5. Elution:

  • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Azaperone and this compound Analysis

These are typical starting parameters and should be optimized for your instrument.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
MRM Transitions Azaperone: m/z 328.2 → 121.1 This compound: m/z 332.2 → 121.1

Visualizing the Workflow

The following diagram illustrates a typical workflow for Azaperone analysis, highlighting the steps where matrix effects can be mitigated.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add this compound (IS) Sample->Add_IS PPT Protein Precipitation (High Matrix Effect) Add_IS->PPT Choose Method LLE Liquid-Liquid Extraction (Moderate Matrix Effect) Add_IS->LLE Choose Method SPE Solid-Phase Extraction (Low Matrix Effect) Add_IS->SPE Choose Method Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap LC Chromatographic Separation (Resolve from Interferences) Evap->LC Inject MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for this compound analysis, indicating matrix effect levels of different sample preparation methods.

References

Technical Support Center: Optimizing MS/MS Transitions for Azaperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for the deuterated internal standard, Azaperone-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: Azaperone has a monoisotopic mass of approximately 327.19 g/mol . In positive electrospray ionization (ESI+), it will typically be observed as the protonated molecule [M+H]⁺. Therefore, the precursor ion for non-deuterated Azaperone is expected at an m/z of approximately 328.2. For this compound, with four deuterium atoms replacing four hydrogen atoms, the monoisotopic mass increases by approximately 4.025 g/mol . Thus, the expected precursor ion [M+H]⁺ for this compound is at an m/z of approximately 332.2.

Q2: What are the recommended product ions for this compound for Multiple Reaction Monitoring (MRM)?

A2: The fragmentation of Azaperone, a butyrophenone derivative, typically occurs at the bond between the carbonyl group and the adjacent carbon of the butyl chain, and at the piperazine ring. Based on this, we can predict the major product ions for Azaperone and, by extension, for this compound. The table below provides the predicted transitions for both compounds. It is crucial to confirm these transitions empirically on your specific instrument.

AnalytePrecursor Ion (m/z)Proposed Product Ion 1 (m/z)Proposed Product Ion 2 (m/z)
Azaperone328.2121.1 (Fluorobenzoyl fragment)176.1 (Piperazinyl-pyridine fragment)
This compound332.2121.1 (Fluorobenzoyl fragment)180.1 (Piperazinyl-pyridine-d4 fragment)

Q3: What are typical starting collision energy (CE) values for optimizing this compound transitions?

A3: Optimal collision energy is instrument-dependent. However, for small molecules like this compound in the low-energy collision-induced dissociation (CID) regime (0-100 eV), a good starting point for optimization is to test a range of CE values. A common approach is to start with a calculated CE based on the precursor m/z and then empirically refine it. A general starting range for each transition would be between 15 and 40 eV. It is recommended to perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest and most stable product ion signal.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound Precursor Ion

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to the correct polarity (positive ionization mode for this compound). Ensure the precursor ion m/z (approx. 332.2) is correctly entered in the instrument method.
Poor Ionization Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ionization efficiency of this compound.
Sample Preparation Issues Ensure the final sample solvent is compatible with electrospray ionization (e.g., contains a sufficient proportion of organic solvent like methanol or acetonitrile).
Compound Degradation Check the stability of this compound in the prepared sample matrix and storage conditions.

Issue 2: Weak or Unstable Product Ion Signal

Possible Cause Troubleshooting Step
Suboptimal Collision Energy Perform a collision energy optimization experiment. Create a method that monitors the chosen precursor/product ion transition while varying the collision energy in small increments (e.g., 2-5 eV steps) to identify the optimal value.
Incorrect Product Ion Selection If the proposed product ions yield a weak signal, perform a product ion scan of the this compound precursor ion to identify the most abundant fragment ions on your instrument.
Collision Cell Parameters Optimize collision cell gas pressure if this parameter is adjustable on your instrument.
Matrix Effects The sample matrix can suppress the ionization or fragmentation of the analyte. Improve sample clean-up using techniques like solid-phase extraction (SPE). Ensure chromatographic separation from interfering matrix components.

Experimental Protocols

Protocol 1: Determining Optimal Precursor and Product Ions

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Full Scan (MS1): Acquire data in full scan mode in the positive ionization setting to confirm the m/z of the protonated precursor ion ([M+H]⁺) for this compound (expected around m/z 332.2).

  • Product Ion Scan (MS2): Set the mass spectrometer to perform a product ion scan on the confirmed precursor ion m/z. This will fragment the precursor ion and show the resulting product ions.

  • Select Product Ions: Identify the most intense and stable product ions from the product ion spectrum. These will be your candidate ions for MRM method development.

Protocol 2: Collision Energy Optimization

  • Set up MRM Transitions: In your instrument control software, create an MRM method with the determined precursor ion and the selected product ions for this compound.

  • Create a Collision Energy Ramp: For each transition, create a series of experiments where the collision energy is varied. For example, for the transition 332.2 -> 180.1, set up individual experiments with collision energies of 15, 20, 25, 30, 35, and 40 eV.

  • Analyze the Standard: Inject the this compound standard solution while running the collision energy optimization method.

  • Evaluate Results: Examine the resulting data to determine which collision energy value produces the highest intensity for each product ion. This will be your optimal collision energy for that specific transition.

Visualizations

MS_MS_Optimization_Workflow cluster_0 Step 1: Precursor Ion Identification cluster_1 Step 2: Product Ion Selection cluster_2 Step 3: Collision Energy Optimization infuse Infuse this compound Standard ms1 Perform Full Scan (MS1) infuse->ms1 confirm_precursor Confirm Precursor Ion m/z ms1->confirm_precursor ms2 Perform Product Ion Scan (MS2) confirm_precursor->ms2 select_products Select Abundant Product Ions ms2->select_products ce_ramp Create CE Ramp Method select_products->ce_ramp analyze_ce Analyze Standard with CE Ramp ce_ramp->analyze_ce optimize_ce Determine Optimal CE analyze_ce->optimize_ce end end optimize_ce->end Optimized MRM Method

Caption: Workflow for optimizing MS/MS transitions.

Troubleshooting_Logic cluster_precursor Precursor Ion Troubleshooting cluster_product Product Ion Troubleshooting start Low/No Signal Issue is_precursor_issue is_precursor_issue start->is_precursor_issue Precursor or Product Ion? check_ms_settings Check MS Settings (Polarity, m/z) optimize_source Optimize Source Parameters check_ms_settings->optimize_source check_sample_prep Review Sample Preparation optimize_source->check_sample_prep optimize_ce Optimize Collision Energy rescan_products Perform New Product Ion Scan optimize_ce->rescan_products improve_cleanup Improve Sample Cleanup rescan_products->improve_cleanup is_precursor_issue->check_ms_settings Precursor is_precursor_issue->optimize_ce Product

Caption: Logic for troubleshooting low MS/MS signal.

Technical Support Center: Azaperone-d4 Handling and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azaperone-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent degradation of this compound during sample processing and ensure the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound powder should be stored at -20°C, where it can remain stable for up to three years. Once reconstituted in a solvent, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one month.[1]

Q2: What are the known degradation pathways for Azaperone?

A2: Azaperone's primary metabolic and degradation pathways include the reduction of its butanone group to form azaperol, hydroxylation of the pyridine group, and oxidative N-dealkylation and N-dearylation.[2][3][4] While this compound is designed to be chemically identical to Azaperone, it is susceptible to the same degradation mechanisms. Additionally, as a deuterated standard, it can be prone to deuterium-hydrogen exchange under certain conditions.

Q3: Can this compound degrade under typical laboratory lighting?

A3: While specific photodegradation studies on this compound are not extensively published, similar compounds are known to be sensitive to UV light.[5][6] Therefore, it is a best practice to protect this compound solutions and samples from direct light exposure by using amber vials or covering sample trays with UV-blocking lids.

Q4: Is this compound sensitive to pH changes during sample extraction?

A4: Yes. Although stable under neutral conditions, extreme pH levels should be avoided. Some analytical procedures for Azaperone metabolites utilize acid hydrolysis, which indicates that the compound can be altered by acidic conditions.[2] It is recommended to maintain the pH of the sample matrix between 6.0 and 8.0 during extraction and processing to minimize the risk of hydrolysis or deuterium exchange.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low this compound Signal Intensity Degradation during Storage: Improper storage temperature or repeated freeze-thaw cycles of stock solutions.Store this compound powder at -20°C and stock solutions at -80°C in single-use aliquots.[1]
pH-Induced Degradation: Exposure to strongly acidic or basic conditions during sample extraction.Ensure the pH of all solutions and the sample matrix is maintained in a neutral range (pH 6-8).
Photodegradation: Exposure of samples or standards to direct light for extended periods.Work with amber vials and protect samples from light. Use a UV-blocking cover for autosampler trays.
High Variability in Results (Poor Reproducibility) Inconsistent Sample Handling: Variations in incubation times, temperatures, or extraction procedures between samples.Standardize all sample processing steps. Use automated systems for liquid handling where possible to improve consistency.[7]
Deuterium Exchange: The deuterium label may exchange with protons from the solvent, especially under acidic or basic conditions.[8]Avoid extreme pH. If exchange is suspected, confirm the mass of the standard via high-resolution mass spectrometry. Consider the position of the deuterium labels for stability.[9]
Matrix Effects: Components in the sample matrix may suppress or enhance the ionization of this compound.[10]Optimize the sample clean-up procedure. A more rigorous method like Solid Phase Extraction (SPE) can help remove interfering matrix components.[7][11]
Chromatographic Peak Tailing or Splitting Interaction with Analytical Column: The analyte may be interacting with active sites on the column.Use a column with end-capping. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Co-elution with Isomers: Potential for co-elution with metabolic isomers if the sample is from an in vivo study.Optimize the chromatographic method to ensure baseline separation of this compound from all potential metabolites.

Experimental Protocols

Protocol: Extraction of this compound from Plasma using Solid Phase Extraction (SPE)

This protocol is designed to minimize degradation by maintaining neutral pH and limiting exposure to light.

1. Materials and Reagents:

  • This compound internal standard solution (in 50:50 methanol:water)
  • Plasma samples
  • 0.1 M Phosphate Buffer (pH 7.0)
  • Methanol (LC-MS grade)
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • SPE Cartridges (e.g., Oasis HLB)
  • Amber glass collection tubes or vials

2. Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final Final Steps start Thaw plasma sample and this compound standard at room temperature, protected from light. spike Spike 200 µL of plasma with 20 µL of this compound solution. start->spike vortex1 Vortex for 10 seconds. spike->vortex1 add_buffer Add 200 µL of 0.1 M Phosphate Buffer (pH 7.0). vortex1->add_buffer vortex2 Vortex for 10 seconds. add_buffer->vortex2 condition Condition SPE cartridge with 1 mL Methanol, then 1 mL Water. vortex2->condition load Load the prepared plasma sample onto the SPE cartridge. condition->load wash Wash with 1 mL of 5% Methanol in Water. load->wash elute Elute with 1 mL of Acetonitrile into an amber collection tube. wash->elute evaporate Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. elute->evaporate reconstitute Reconstitute the residue in 100 µL of mobile phase. evaporate->reconstitute analyze Transfer to an amber autosampler vial for LC-MS/MS analysis. reconstitute->analyze

Caption: Workflow for this compound extraction from plasma.

3. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Monitoring: Use appropriate MRM transitions for this compound.

Troubleshooting Logic Diagram

If you are experiencing issues with this compound analysis, follow this logical workflow to diagnose the problem.

Caption: Troubleshooting flowchart for this compound analysis.

References

Technical Support Center: Improving Recovery of Azaperone-d4 from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of Azaperone-d4 from complex biological matrices such as plasma, tissue, and urine.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete protein precipitation: Insufficient volume of precipitating solvent or inadequate vortexing.- Increase the solvent-to-sample ratio (e.g., 3:1 or 4:1 acetonitrile to plasma).[1][2] - Ensure thorough vortexing for at least 1-2 minutes to maximize protein denaturation. - Consider cooling the sample on ice or at 4°C during precipitation to enhance protein removal.
Inefficient Solid-Phase Extraction (SPE): Incorrect SPE cartridge type, suboptimal pH of loading/washing solutions, or incomplete elution.- Select an appropriate SPE cartridge. Mixed-mode anion exchange cartridges have shown effectiveness for extracting similar compounds.[1][2] - Optimize the pH of the loading and wash solutions to ensure this compound is retained on the sorbent. - Test different elution solvents and volumes to ensure complete recovery from the cartridge. A common elution solvent is 2% ammonium hydroxide in ethyl acetate.
Suboptimal Liquid-Liquid Extraction (LLE): Incorrect solvent polarity, non-ideal pH of the aqueous phase, or insufficient mixing.- Use a water-immiscible organic solvent that has a high affinity for this compound (e.g., ethyl acetate). - Adjust the pH of the sample to ensure this compound is in its non-ionized form, maximizing its partitioning into the organic phase. - Vortex the sample and extraction solvent vigorously for several minutes to ensure efficient extraction.
Analyte Adsorption: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.- Use silanized glassware or low-adsorption polypropylene tubes. - Add a small amount of a non-ionic surfactant (e.g., Tween 20) to the reconstitution solvent.
High Variability in Recovery Inconsistent sample preparation: Variations in pipetting, vortexing time, or temperature.- Standardize all steps of the sample preparation protocol. Use calibrated pipettes and vortex for a consistent duration. - Process all samples, standards, and quality controls under the same temperature conditions.
Matrix Effects: Co-eluting endogenous components from the matrix can suppress or enhance the ionization of this compound in the mass spectrometer.- Improve sample clean-up by incorporating an SPE step after protein precipitation. - Optimize the chromatographic separation to resolve this compound from interfering matrix components.[3] - A deuterated internal standard like this compound is expected to co-elute and experience similar matrix effects as the analyte, but differential effects can still occur.[3]
Chromatographic Peak Tailing or Splitting Poor chromatography: Incompatible mobile phase, column degradation, or sample solvent effects.- Ensure the pH of the mobile phase is appropriate for the pKa of Azaperone. - Use a guard column to protect the analytical column from matrix contaminants. - The final sample solvent should be similar in composition and strength to the initial mobile phase.
Isotopic Exchange Unstable deuterium label: In rare cases, deuterium atoms on the molecule may exchange with protons from the solvent, especially under acidic or basic conditions.- While generally stable, if isotopic exchange is suspected, minimize exposure to harsh pH conditions during sample preparation. - Use a different deuterated position on the molecule if available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line approach for extracting this compound from plasma?

A common and effective initial approach is protein precipitation with acetonitrile.[4] This method is fast, simple, and removes a large portion of proteins.[5] For cleaner extracts and to minimize matrix effects, a subsequent solid-phase extraction (SPE) step is recommended.[6]

Q2: How can I minimize matrix effects when analyzing this compound in complex matrices?

To minimize matrix effects, a thorough sample clean-up is crucial. Combining protein precipitation with SPE is a robust strategy. Additionally, optimizing the HPLC or UHPLC method to achieve good chromatographic separation of this compound from endogenous matrix components is essential. While deuterated internal standards are used to compensate for matrix effects, significant ion suppression or enhancement can still impact accuracy.[3]

Q3: What are the critical storage conditions for samples containing this compound?

Like many drugs in biological matrices, samples should be stored at low temperatures, typically -20°C or -80°C, to prevent degradation.[7] Factors such as temperature, light, pH, and enzymatic activity can affect the stability of the analyte.[7] Avoid repeated freeze-thaw cycles.

Q4: Why might my deuterated internal standard (this compound) show a different retention time than the non-deuterated Azaperone?

While ideally, a deuterated internal standard co-elutes with the analyte, slight differences in retention time can occur. This phenomenon, known as the "isotope effect," is more pronounced with a higher number of deuterium substitutions and can be influenced by the chromatographic conditions, particularly with reverse-phase chromatography.[8]

Q5: Can I use the same extraction method for different tissue types?

While a general method may work across different tissues, optimization for each matrix is recommended. Tissues with high-fat content, for example, may require an additional lipid removal step or a different extraction solvent compared to tissues like the liver or kidney.[9]

Quantitative Data Summary

The following table summarizes recovery data for Azaperone and its metabolite, Azaperol, from various studies. While specific data for this compound is limited in the public domain, these values provide a good benchmark for expected recovery efficiencies.

AnalyteMatrixExtraction MethodRecovery (%)Reference
AzaperoneMuscle, Liver, Kidney, Skin + FatAcetonitrile precipitation & SPE> 99%[10]
AzaperolMuscle, Liver, Kidney, Skin + FatAcetonitrile precipitation & SPE> 89%[10]
AzaperoneAnimal TissuesAcetonitrile homogenization & perchloric acid deproteinization85-115%[4][11]
AzaperolAnimal TissuesAcetonitrile homogenization & perchloric acid deproteinization85-115%[4][11]
AzaperoneMuscle, KidneyLiquid extraction & SPE (Oasis cartridge)70-106%[6]
AzaperolMuscle, KidneyLiquid extraction & SPE (Oasis cartridge)70-106%[6]

Experimental Protocols

Protocol 1: Protein Precipitation followed by SPE for Plasma

This protocol is a robust method for extracting this compound from plasma, minimizing matrix effects.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To 200 µL of plasma in a polypropylene tube, add 600 µL of ice-cold acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute this compound with 1 mL of 2% ammonium hydroxide in ethyl acetate.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Homogenization and Protein Precipitation for Tissue

This protocol is suitable for the extraction of this compound from solid tissues like the liver or kidney.[4][11]

  • Homogenization:

    • Weigh approximately 1 gram of tissue.

    • Add 4 mL of acetonitrile and homogenize using a mechanical homogenizer until a uniform consistency is achieved.[4][11]

  • Extraction and Precipitation:

    • Vortex the homogenate for 15 minutes.

    • Sonicate for 2 minutes.

    • Centrifuge at 4,000 x g for 20 minutes.[10]

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen or using a lyophilizer.[4][11]

    • Reconstitute the residue in a small volume (e.g., 20 µL) of ethanol.[4][11]

  • Deproteinization (Optional final step):

    • Add 15 µL of perchloric acid to the reconstituted sample for further deproteinization.[4][11]

    • Centrifuge and inject the supernatant for analysis.

Visualizations

Caption: Experimental workflow for this compound extraction.

troubleshooting_logic Start Start: Low this compound Recovery CheckPPT Review Protein Precipitation Protocol Start->CheckPPT CheckSPE Review SPE Protocol CheckPPT->CheckSPE No Issue OptimizePPT Optimize PPT: - Solvent:Sample Ratio - Vortexing Time CheckPPT->OptimizePPT Issue Found CheckLLE Review LLE Protocol CheckSPE->CheckLLE No Issue OptimizeSPE Optimize SPE: - Sorbent Choice - pH - Elution Solvent CheckSPE->OptimizeSPE Issue Found OptimizeLLE Optimize LLE: - Solvent Choice - pH - Mixing CheckLLE->OptimizeLLE Issue Found CheckAdsorption Investigate Adsorption CheckLLE->CheckAdsorption No Issue End Recovery Improved OptimizePPT->End OptimizeSPE->End OptimizeLLE->End UseSilanized Use Silanized Glassware or Low-Adsorption Tubes CheckAdsorption->UseSilanized Adsorption Suspected UseSilanized->End

Caption: Troubleshooting logic for low recovery issues.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Azaperone-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Azaperone and its deuterated internal standard, Azaperone-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for sensitive and reliable detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analytical testing?

This compound is a stable isotope-labeled version of the veterinary tranquilizer Azaperone. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] The use of a stable isotope-labeled internal standard is considered a best practice in LC-MS/MS analysis as it helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2][4] This leads to improved accuracy and precision in the measurement of the target analyte, Azaperone.

Q2: I am observing high variability or poor recovery of my this compound signal. What are the potential causes?

Inconsistent internal standard response is a common issue in LC-MS/MS analysis and can stem from several factors:

  • Sample Preparation Issues: Variability in extraction efficiency during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to inconsistent recovery of the internal standard.[4] Ensure that the pH of the sample and extraction solvents are optimized and consistently maintained.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, liver tissue) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[5][6] This can cause the internal standard signal to be artificially low or high.

  • Pipetting or Dilution Errors: Inaccurate addition of the internal standard solution to samples will result in variable responses. Calibrate pipettes regularly and ensure proper mixing.

  • Degradation of the Internal Standard: Although stable isotope-labeled standards are generally robust, improper storage or handling could lead to degradation. Store standards according to the manufacturer's recommendations.

Q3: How can I minimize matrix effects in my analysis?

Matrix effects are a significant challenge in bioanalysis, especially when detecting low levels of analytes.[5][6] Here are several strategies to mitigate their impact:

  • Optimize Sample Cleanup: Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[4]

  • Chromatographic Separation: Ensure that the chromatographic method effectively separates Azaperone and this compound from co-eluting matrix components. Adjusting the gradient profile or using a different column chemistry can improve separation.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection for very low-level analysis.[7]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples. This helps to compensate for consistent matrix effects.

Q4: What are the expected metabolites of Azaperone, and should I monitor them?

The primary metabolite of Azaperone is Azaperol, which is formed by the reduction of the butanone group.[8][9][10] It is recommended to monitor for Azaperol in addition to Azaperone, as it can be present in significant amounts in tissues like the liver.[8][9] The presence of both compounds can confirm the use of Azaperone.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses (MRM transitions) for this compound are correctly entered in the instrument method. Check for appropriate collision energy and other MS parameters.
Sample Preparation Failure Review the sample extraction protocol. Ensure correct pH adjustments and solvent compositions. Prepare a fresh sample to rule out a single sample error.
Internal Standard Solution Degradation Prepare a fresh dilution of the this compound stock solution. Verify the concentration and purity of the stock standard.
Instrument Contamination Perform a system clean and check for any blockages in the LC system or mass spectrometer interface.
Issue 2: Inconsistent Peak Area Ratios (Analyte/Internal Standard)
Potential Cause Troubleshooting Step
Variable Matrix Effects Evaluate matrix effects by performing a post-column infusion experiment or by comparing the response of the analyte in neat solution versus in a matrix extract. If significant variable matrix effects are observed, further optimization of the sample cleanup or chromatography is necessary.
Co-elution with an Interference Examine the chromatograms for any interfering peaks that may be co-eluting with either the analyte or the internal standard. Adjust the chromatographic method to resolve the interference.
Non-linearity at Low Concentrations This can sometimes occur if the internal standard is not perfectly co-eluting or if there are differences in ionization efficiency at very low concentrations. Ensure the calibration curve is appropriate for the concentration range of interest.

Experimental Protocols

Generic LC-MS/MS Protocol for Azaperone and this compound in Swine Liver

This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize 1 gram of swine liver tissue.

  • Add 50 µL of a 1 µg/mL this compound internal standard solution.

  • Add 5 mL of acetonitrile to extract the analytes.[9]

  • Vortex and centrifuge the sample.

  • Collect the supernatant and dilute with a sodium chloride buffer.[9]

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and buffer.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with methanol to remove interferences.

  • Elute Azaperone and Azaperol with a 2% ammonium hydroxide in ethyl acetate solution.[9]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[9]

2. LC-MS/MS Parameters

Parameter Typical Value/Condition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI) Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (Example) Azaperone: To be determined empiricallythis compound: To be determined empiricallyAzaperol: To be determined empirically
Collision Energy (CE) To be optimized for each transition

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Azaperone and its metabolite, Azaperol, in various matrices.

Table 1: Method Performance in Pig Tissues

Analyte Matrix LOQ (µg/kg) Recovery (%) Reference
AzaperoneKidney2.597.1 - 107.3[11]
AzaperolKidney1.296.4 - 105.1[11]
AzaperoneLiver-91.2 - 107.0 (at 100 µg/kg)[12]

Table 2: Azaperone Concentration in Pig Plasma After Different Administration Routes

Time (min) Intramuscular (ng/mL) Buccal (Gel) (ng/mL) Buccal (Solution) (ng/mL) Reference
30277.1 ± 56.870.7 ± 32.097.6 ± 58.6[13]
90147.2 ± 36.948.1 ± 29.568.2 ± 43.4[13]
24098.1 ± 39.223.5 ± 11.246.4 ± 34.4[13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization Spike Spike with this compound Tissue->Spike Extract Extraction (e.g., Acetonitrile) Spike->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: A typical experimental workflow for the analysis of Azaperone.

Metabolic_Pathway Azaperone Azaperone Azaperol Azaperol Azaperone->Azaperol Reduction (in Liver)

Caption: The metabolic reduction of Azaperone to Azaperol.

Matrix_Effects cluster_ideal Ideal Condition cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement Analyte1 Analyte Ion Signal1 Expected Signal Analyte1->Signal1 Analyte2 Analyte Ion Signal2 Reduced Signal Analyte2->Signal2 Matrix1 Matrix Component Matrix1->Signal2 Interferes with Ionization Analyte3 Analyte Ion Signal3 Increased Signal Analyte3->Signal3 Matrix2 Matrix Component Matrix2->Signal3 Improves Ionization

Caption: Illustration of matrix effects in mass spectrometry.

References

Validation & Comparative

Method Validation of Azaperone-d4 for Regulatory Submission: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Azaperone, with a focus on the use of its deuterated internal standard, Azaperone-d4, for regulatory submission. The selection of a robust and reliable analytical method is critical for the successful conduct of preclinical and clinical pharmacology studies, providing pivotal data to support the safety and effectiveness of pharmaceutical products.[1] This document outlines key performance characteristics of commonly employed techniques, detailed experimental protocols, and the regulatory landscape governing bioanalytical method validation.

The Critical Role of Deuterated Internal Standards

In bioanalysis, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended by regulatory agencies.[1] A SIL-IS is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects, extraction recovery, and ionization response in mass spectrometry.[2] This normalization is crucial for correcting variability and ensuring the accuracy and precision of the analytical data. The use of this compound can significantly enhance method robustness, reduce assay variability, and streamline the validation process, ultimately contributing to a more reliable dataset for regulatory evaluation.

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the quantification of Azaperone in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While HPLC-UV offers simplicity and accessibility, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for regulatory bioanalysis where low detection limits are often required.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for HPLC-UV and LC-MS/MS methods for the determination of Azaperone and its metabolite, Azaperol. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

Table 1: Method Performance Characteristics for Azaperone Analysis

ParameterHPLC-UVLC-MS/MSRegulatory Acceptance Criteria (Typical)
Linearity (r²) >0.99[3]>0.99≥0.99
Accuracy (% Bias) Within ±15%[4][5]Within ±15%Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) <15%[6]<15%≤15% (≤20% at LLOQ)
Recovery (%) 72-115%[3][4][5]70-107%[7]Consistent, precise, and reproducible
Lower Limit of Quantification (LLOQ) 0.010 - 0.025 µg/g[3][6]0.01 - 5 µg/kgDependent on study requirements
Limit of Detection (LOD) 0.002 - 1.0 µg/kg[5][6]~0.01 µg/kgMethod dependent

Table 2: Method Performance Characteristics for Azaperol Analysis

ParameterHPLC-UVLC-MS/MSRegulatory Acceptance Criteria (Typical)
Linearity (r²) >0.99[3]>0.99≥0.99
Accuracy (% Bias) Within ±15%[4][5]Within ±15%Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) <15%[6]<15%≤15% (≤20% at LLOQ)
Recovery (%) 89-115%[4][5][6]70-106%Consistent, precise, and reproducible
Lower Limit of Quantification (LLOQ) 0.010 - 0.12 µg/kg[5][6]130 µg/kg (CCβ)[8]Dependent on study requirements
Limit of Detection (LOD) 0.003 - 0.4 µg/kg[5][6]N/AMethod dependent

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable bioanalytical data. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Sample Preparation: Tissue Homogenization and Extraction

A common initial step for tissue samples involves homogenization followed by extraction to isolate the analytes of interest.

  • Homogenization: Weigh 1 gram of tissue and homogenize it with 4 mL of acetonitrile.[6][9]

  • Centrifugation: Centrifuge the homogenate to separate the supernatant containing the analyte and internal standard.[4]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): The supernatant can be subjected to LLE by mixing with an immiscible solvent like hexane to extract Azaperone and this compound.[3]

    • Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto an SPE cartridge, washed to remove interferences, and then the analytes eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The extraction solvent is typically evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the chromatographic system.

HPLC-UV Analysis

This method is suitable for the quantification of Azaperone at higher concentrations.

  • Chromatographic Column: ODS (C18) column.[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05 M phosphate buffer (pH 3.00).[4][5]

  • Detection: UV detection at a wavelength of 245 nm or 250 nm.[3][4][5]

  • Internal Standard: For this method, a structurally similar compound can be used as an internal standard if this compound is not available or if a mass spectrometer is not being used.

LC-MS/MS Analysis

LC-MS/MS is the gold standard for bioanalysis in regulatory submissions due to its high sensitivity and specificity.

  • Chromatographic Column: A C18 column is commonly used for separation.

  • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM) to achieve high selectivity and sensitivity.

  • Internal Standard: this compound is the ideal internal standard, with specific precursor-to-product ion transitions monitored for both the analyte and the internal standard.

Visualizing the Workflow and Validation Logic

The following diagrams, created using the DOT language, illustrate the key processes in the method validation of this compound for regulatory submission.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Review cluster_submission Regulatory Submission Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review Validation_Report Validation Report Data_Review->Validation_Report Validation_Parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_is Internal Standard Evaluation Accuracy Accuracy Precision Precision Selectivity Selectivity Sensitivity Sensitivity (LLOQ) Linearity Linearity & Range Recovery Recovery Freeze_Thaw Freeze-Thaw Stability Bench_Top Bench-Top Stability Long_Term Long-Term Stability Stock_Solution Stock Solution Stability IS_Response IS Response Consistency Matrix_Effect Matrix Effect Method_Validation Method Validation Method_Validation->Accuracy Method_Validation->Precision Method_Validation->Selectivity Method_Validation->Sensitivity Method_Validation->Linearity Method_Validation->Recovery Method_Validation->Freeze_Thaw Method_Validation->Bench_Top Method_Validation->Long_Term Method_Validation->Stock_Solution Method_Validation->IS_Response Method_Validation->Matrix_Effect

References

The Gold Standard for Azaperone Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the neuroleptic agent azaperone, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Azaperone-d4 with other commonly used internal standards, supported by experimental data from various analytical studies.

The use of an internal standard (IS) in quantitative analysis is a crucial technique to correct for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte and experiencing similar matrix effects. This guide will delve into the performance of a deuterated internal standard, this compound, and compare it with a structural analog, haloperidol, as well as with methods that do not employ an internal standard.

The Power of a Deuterated Internal Standard: this compound

A stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for quantitative mass spectrometry-based bioanalysis. By incorporating deuterium atoms into the azaperone molecule, this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte. This includes retention time in liquid chromatography and ionization efficiency in the mass spectrometer. This close similarity allows it to effectively compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement, leading to superior accuracy and precision.

While specific quantitative data from a head-to-head comparative study was not available in the reviewed literature, the theoretical advantages of using a deuterated internal standard are well-established in the scientific community.

Alternative Internal Standard: Haloperidol

Haloperidol, a butyrophenone antipsychotic like azaperone, has been utilized as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of azaperone. As a structural analog, it shares some chemical similarities with azaperone, which can provide a degree of correction for analytical variability.

Analysis Without an Internal Standard

Quantitative analysis of azaperone can also be performed without an internal standard. This approach relies on meticulous control of the experimental conditions to minimize variability. However, it is more susceptible to inaccuracies arising from matrix effects and inconsistencies in sample preparation.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different analytical methods for azaperone quantification, employing various internal standard strategies. It is important to note that the data presented are compiled from different studies and do not represent a direct head-to-head comparison.

Performance ParameterMethod Using Haloperidol as IS[1]Method Without Internal Standard[2]
Analytical Technique LC-MS/MSHPLC-UV
Matrix Pig KidneyAnimal Tissues
Recovery 91.2% - 107.0%97.1% - 107.3%
Linearity (r²) Not Reported0.9985
Intra-day Precision (CV%) Not Reported3.3% - 6.7%
Inter-day Precision (CV%) Not Reported2.9% - 8.0%
Accuracy Not Reported98.1% - 109.5% (Intra-day), 101.9% - 105.4% (Inter-day)
Limit of Quantification (LOQ) Not Reported2.5 µg/kg

Disclaimer: The data presented in this table are from separate studies and are not the result of a direct comparative experiment. Therefore, direct comparisons of the values should be made with caution.

Experimental Protocols

Method Using Haloperidol as Internal Standard (LC-MS/MS)[1]
  • Sample Preparation: Pig kidney samples were extracted with acetonitrile.

  • Internal Standard: Haloperidol was used as the internal standard.

  • Chromatography: Liquid chromatography was performed using a Luna C18 Phenomenex column.

  • Detection: Detection was carried out using an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

Method Without Internal Standard (HPLC-UV)[2]
  • Sample Preparation: Animal tissues were homogenized and extracted with acetonitrile. The extract was then subjected to a deproteinization step.

  • Chromatography: High-performance liquid chromatography was performed on a reversed-phase column. The mobile phase consisted of a phosphate buffer (pH 3.00) and acetonitrile.

  • Detection: UV detection was performed at a wavelength of 245 nm.

Logical Selection of an Internal Standard

The choice of an internal standard is a critical decision in the development of a robust quantitative analytical method. The following diagram illustrates the logical workflow for selecting an ideal internal standard.

G A Define Analytical Goal (e.g., high accuracy, precision) B Assess Analyte Properties (Structure, Polarity, Ionization) A->B C Evaluate Potential Internal Standards B->C D Deuterated Analog (e.g., this compound) C->D E Structural Analog (e.g., Haloperidol) C->E F No Internal Standard C->F G Method Validation (Linearity, Accuracy, Precision, Matrix Effect) D->G E->G F->G H Optimal Method G->H

Choosing an internal standard workflow.

Experimental Workflow for Comparison

To definitively compare the performance of different internal standards, a rigorous experimental workflow should be followed. The diagram below outlines the key steps in such a comparative study.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Spike Blank Matrix with Azaperone B Add Internal Standard (this compound or Haloperidol) A->B C Extraction B->C D LC-MS/MS Analysis C->D E Calculate Performance Parameters (Recovery, Matrix Effect, Precision, Accuracy) D->E F Compare Performance E->F

Workflow for comparing internal standards.

Conclusion

Based on established principles of bioanalytical chemistry, This compound is the superior choice for an internal standard in the quantitative analysis of azaperone . Its isotopic similarity to the analyte ensures the most effective compensation for analytical variability, leading to highly accurate and precise results. While structural analogs like haloperidol can offer some improvement over methods without an internal standard, they cannot match the performance of a deuterated analog. For researchers and professionals in drug development, the use of this compound is highly recommended to ensure the integrity and reliability of their quantitative data.

References

The Analytical Edge: Azaperone-d4 as a High-Fidelity Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the utmost accuracy and precision in the quantification of the tranquilizer Azaperone, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Azaperone-d4 with alternative internal standards, supported by available experimental data, to inform the selection of the most suitable analytical strategy.

In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, the use of a stable isotope-labeled internal standard is considered the gold standard. This compound, a deuterated analog of Azaperone, is designed to mimic the physicochemical properties and ionization behavior of the parent compound, thereby providing superior correction for variability during sample preparation and analysis.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte of interest, exhibit similar extraction recovery, and compensate for matrix effects. This section compares the performance of this compound and other commonly used or potential internal standards for Azaperone analysis based on available data.

Internal StandardAnalyte(s)MethodAccuracy/RecoveryPrecision (CV%)Key Findings
This compound AzaperoneLC-MS/MSData not publicly available in detail, but methods using deuterated standards are generally expected to provide high accuracy.Data not publicly available in detail, but expected to be low (<15%).The use of a stable isotope-labeled internal standard like this compound is the preferred method for compensating for matrix effects and procedural losses in LC-MS/MS analysis.
Azaperol-d4 Azaperone, AzaperolLC-MS/MSMethod validated according to Decision 2002/657/EC, implying high accuracy.Method validated according to Decision 2002/657/EC, implying high precision.As a deuterated analog of Azaperone's main metabolite, it is expected to behave very similarly to this compound during analysis, offering excellent correction.[1]
Haloperidol Azaperone, CarazololLC-MS/MSRecoveries for Azaperone: 91.2-107.0%[2]Not explicitly stated.Haloperidol is a structurally similar butyrophenone and has been used as an internal standard. Good recovery values have been reported.[2]
None Azaperone, AzaperolHPLC-UVIntra-day Accuracy: 98.1-104.4% Inter-day Accuracy: 101.9-105.4%[3]Intra-day Precision (CV%): 3.3% Inter-day Precision (CV%): 2.9-5.5%[3]While good accuracy and precision can be achieved without an internal standard under controlled conditions, this approach is more susceptible to variations in sample matrix and extraction efficiency.[3]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of the methodologies used in the studies cited in the comparison table.

Method 1: Analysis of Azaperone and Azaperol without an Internal Standard

This method relies on high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for the simultaneous quantification of Azaperone and its metabolite, Azaperol, in animal tissues.

  • Sample Preparation:

    • Homogenization of tissue samples in acetonitrile.

    • Centrifugation to separate the supernatant.

    • Evaporation of the supernatant.

    • Reconstitution of the residue in ethanol.

    • Deproteinization with perchloric acid before injection.[4]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of 0.05 mol/L phosphate buffer (pH 3.00) and acetonitrile.

    • Detection: UV at 245 nm.[4]

  • Validation: The method was validated for linearity, accuracy, precision (intra- and inter-day), recovery, and limits of detection (LOD) and quantification (LOQ).[3]

Method 2: Analysis of Azaperone using Haloperidol as an Internal Standard

This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of Azaperone and Carazolol residues in animal kidneys.

  • Sample Preparation:

    • Extraction of kidney tissue with acetonitrile.[2]

  • LC-MS/MS Conditions:

    • Chromatography: Luna C18 column.

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Tandem mass spectrometry.

  • Internal Standard: Haloperidol.

  • Validation: The method was validated according to the criteria of Decision Commission No 2002/657/EC, including the determination of recovery rates.[2]

Method 3: Analysis of Azaperone and Azaperol using Azaperol-d4 as an Internal Standard

A confirmatory multi-residue LC-MS/MS method was validated for the determination of several veterinary drugs, including Azaperone and its metabolite Azaperol, in swine kidney.

  • Sample Preparation:

    • Homogenization of kidney samples with a mixture of acetonitrile/water containing NaCl.

    • Centrifugation and purification of the supernatant by Solid Phase Extraction (SPE) using C18 cartridges.[1]

  • LC-MS/MS Conditions:

    • Ionization: Positive Electrospray Ionization (ESI) mode.

  • Internal Standards: Carazolol-d7, Azaperol-d4 , acepromazine-d6, chlorpromazine-d6, propyionylpromazine-d6, and xylazine-d6 were used for their corresponding non-labeled compounds.[1]

  • Validation: The method was fully validated according to the Decision 2002/657/EC requirements, assessing accuracy, precision, and sensitivity.[1]

Visualizing the Analytical Workflow

To better illustrate the logical flow of a typical bioanalytical experiment utilizing an internal standard, the following diagrams are provided.

Experimental Workflow for Azaperone Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1. A generalized workflow for the quantitative analysis of Azaperone using this compound as an internal standard.

Rationale for using a Deuterated Internal Standard cluster_process Analytical Process cluster_variability Sources of Variability cluster_correction Correction Mechanism Analyte Azaperone (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep Correction Similar behavior of Analyte and IS allows for accurate ratio-based quantification, correcting for variability. IS This compound (Internal Standard) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Loss Inconsistent Recovery SamplePrep->Loss MS_Ionization MS Ionization LC_Separation->MS_Ionization Matrix Matrix Effects (Ion Suppression/Enhancement) MS_Ionization->Matrix

Figure 2. The logical basis for using a deuterated internal standard like this compound to ensure accurate quantification.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While detailed public data on the accuracy and precision of this compound is limited, the well-established principles of stable isotope dilution analysis strongly support its superiority over non-isotopically labeled internal standards or methods without an internal standard. The use of a closely related deuterated compound, Azaperol-d4, has been shown in a validated method, further reinforcing the suitability of this approach. For researchers requiring the highest level of confidence in their quantitative results for Azaperone, this compound represents the most scientifically sound choice for an internal standard.

References

Determining the Limits of Detection and Quantification for Azaperone-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately determining the analytical limits of a method is paramount for robust and reliable results. This guide provides a comprehensive overview of the experimental protocols for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Azaperone-d4, a commonly used deuterated internal standard in the bioanalysis of the tranquilizer Azaperone. While specific LOD and LOQ values for this compound are not extensively published, this guide outlines a standardized procedure for their determination and compares various analytical methods used for the quantification of the parent compound, Azaperone.

Understanding LOD and LOQ in the Context of Internal Standards

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy.

For a deuterated internal standard like this compound, the determination of its own LOD and LOQ is not a routine practice in the same way as it is for the target analyte (Azaperone). The primary role of an internal standard is to compensate for variability during sample preparation and analysis.[1] Therefore, its concentration is typically kept constant and well above its expected LOQ across all samples, including calibration standards and quality controls.

However, understanding the signal response of the internal standard at low levels is crucial for method development and troubleshooting. The experimental protocol outlined below provides a framework for characterizing the detection and quantification limits of this compound, should the need arise.

Experimental Protocol: Determining LOD and LOQ for this compound

This protocol describes a typical approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions of the stock solution to create a series of working standard solutions with decreasing concentrations of this compound.

2. Sample Preparation:

  • Spike a representative blank biological matrix (e.g., porcine plasma or tissue homogenate) with the this compound working solutions to create a set of samples with known concentrations near the expected LOD and LOQ.

  • Prepare a set of blank matrix samples (containing no this compound) to determine the background noise.

  • Extract this compound from the matrix using an established method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2]

  • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

3. LC-MS/MS Analysis:

  • Inject the extracted samples into the LC-MS/MS system.

  • Optimize the mass spectrometry parameters for the detection of this compound, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM).

4. Data Analysis and Determination of LOD and LOQ:

There are several accepted methods for calculating LOD and LOQ:

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1.[3]

    • LOQ is the concentration that results in a signal-to-noise ratio of 10:1.[3]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • Prepare a calibration curve using samples with low concentrations of this compound.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • The slope of the calibration curve (S) is also determined.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Confirmation of LOQ:

  • The determined LOQ should be confirmed by analyzing a set of replicate samples (typically 5-6) at this concentration.

  • The precision (as relative standard deviation, RSD) and accuracy (as percent deviation from the nominal concentration) at the LOQ should meet the acceptance criteria of the respective regulatory guidelines (e.g., FDA or EMA).

Experimental Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Calculation cluster_result Results Stock This compound Stock Solution Working Serial Dilutions (Working Standards) Stock->Working Spike Spike into Blank Matrix Working->Spike Extract Sample Extraction (LLE, SPE, etc.) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (Signal, Noise) LCMS->Data Calc Calculate LOD & LOQ Data->Calc LOD LOD (S/N = 3) Calc->LOD LOQ LOQ (S/N = 10) Calc->LOQ

Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Comparison of Analytical Methods for Azaperone

While specific data for this compound is limited, the following table summarizes the performance of various analytical methods for the determination of the parent compound, Azaperone, providing a benchmark for expected sensitivity.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Internal Standard Used
HPLC-UV [3]Animal TissuesNot Reported0.025 µg/gNot specified
LC-MS/MS [4]Pig KidneyCCα: 125.9 µg/kgCCβ: 160.0 µg/kgHaloperidol
HPLC with UV-Vis Detection [5]Animal Tissues1.0 µg/kg2.5 µg/kgNot specified

Note: CCα (Decision Limit) and CCβ (Detection Capability) are terms used in accordance with Commission Decision 2002/657/EC and are conceptually similar to LOD and LOQ.

The choice of analytical method depends on the required sensitivity and the complexity of the matrix. LC-MS/MS generally offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies.

Logical Relationship of Key Concepts

Concepts Analyte Target Analyte (e.g., Azaperone) Method Analytical Method (e.g., LC-MS/MS) Analyte->Method IS Internal Standard (e.g., this compound) IS->Method LOD Limit of Detection (LOD) 'Is it there?' Method->LOD determines LOQ Limit of Quantification (LOQ) 'How much is there?' Method->LOQ determines Validation Method Validation LOD->Validation LOQ->Validation

Caption: Relationship between analytical concepts for method validation.

Conclusion

References

Navigating Azaperone-d4 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

The use of a deuterated internal standard like Azaperone-d4 is a cornerstone of accurate quantification in bioanalytical methods, particularly in chromatography-mass spectrometry-based assays. It compensates for variability in sample preparation and instrument response. The efficacy of this compound is therefore dependent on the overall performance of the analytical method for Azaperone. This guide explores and compares different validated methods to provide a comprehensive resource for laboratories.

Performance Comparison of Analytical Methods for Azaperone Quantification

The choice of analytical technique significantly impacts key performance metrics such as sensitivity, precision, and accuracy. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two commonly employed methods for Azaperone quantification. The following table summarizes their performance characteristics based on published validation data.

Performance MetricHPLC-UV Method 1[1][2][3]HPLC-UV Method 2[4][5][6]LC-MS/MS Method[7][8]
Linearity Range 50 - 300 µg/kg0.05 - 2 µg/mLMRL/4 to 2MRL*
Correlation Coefficient (r²) 0.9985> 0.999Not explicitly stated
Accuracy 98.1 - 105.4%80 - 110%Within 15% of nominal value
Precision (CV%) Intra-day: 3.3%, Inter-day: 2.9 - 5.5%Not explicitly stated≤ 16%
Recovery 97.1 - 107.3%> 72%70 - 106%
Limit of Detection (LOD) 1.0 µg/kgNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 2.5 µg/kg0.025 µg/gNot explicitly stated
Matrix Animal Kidneys and LiversAnimal TissuesPig Tissues (Muscle and Kidney)

*MRL: Maximum Residue Limit.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the compared HPLC-UV and LC-MS/MS methods.

HPLC-UV Method 1: For Animal Kidneys and Livers[1][2][3]
  • Sample Preparation:

    • Homogenize meat tissue with acetonitrile (1:4 w/v).

    • Centrifuge the homogenate.

    • Evaporate the supernatant to dryness using a lyophilizer.

    • Dissolve the residue in 20 µL of ethanol.

    • Add 15 µL of perchloric acid for deproteinization.

  • Chromatographic Conditions:

    • Column: Reversed-phase Zorbax SB C-18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.05 mol/L phosphate buffer (pH 3.00) and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection: UV-Vis at 245 nm.

HPLC-UV Method 2: For Various Animal Tissues[4][5][6]
  • Sample Preparation:

    • Solubilize tissue samples in 1 mol/L NaOH.

    • Extract with hexane.

    • Transfer to 0.1 mol/L H₂SO₄.

    • Re-extract with hexane under mild basic conditions.

  • Chromatographic Conditions:

    • Column: ODS column.

    • Mobile Phase: Acetonitrile-0.025% aqueous diethylamine mixture (2:3, v/v).

    • Detection: UV at 250 nm.

LC-MS/MS Method: For Pig Tissues[7][8]
  • Sample Preparation:

    • Liquid extraction of the tissue sample.

    • Clean-up using an Oasis SPE cartridge.

  • Chromatographic and Mass Spectrometric Conditions:

    • Separation: HPLC.

    • Ionization: Atmospheric pressure chemical ionization (APCI) in positive mode.

    • Detection: Tandem mass spectrometry (MS/MS).

    • Internal Standard: Haloperidol was used in this specific study, though this compound is a suitable alternative.

Experimental Workflow for Azaperone Quantification

The following diagram illustrates a typical workflow for the quantification of Azaperone in biological samples, incorporating the use of an internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Tissue, Plasma) add_is Add Internal Standard (this compound) sample->add_is homogenize Homogenization add_is->homogenize extract Extraction (LLE or SPE) homogenize->extract cleanup Clean-up extract->cleanup reconstitute Reconstitution cleanup->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate

Caption: A generalized workflow for Azaperone quantification.

This guide provides a foundational understanding of the analytical methodologies available for Azaperone quantification. The selection of an appropriate method will depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. The performance of this compound as an internal standard is best evaluated within the context of a fully validated method for the target analyte, Azaperone.

References

Performance of Azaperone-d4 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical chemistry, particularly in pharmacokinetic and residue analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of the performance of Azaperone-d4, a deuterated analog, as an internal standard for the quantification of the veterinary tranquilizer Azaperone in various biological matrices. The performance is benchmarked against a commonly used structural analog internal standard, Haloperidol, to offer researchers, scientists, and drug development professionals a clear perspective on the optimal choice for their analytical needs.

Superior Performance of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit similar behavior during sample extraction, ionization, and detection. This intrinsic similarity allows them to effectively compensate for variations in sample preparation and matrix effects, which are significant sources of imprecision in bioanalytical methods.

Comparative Performance Data

The following tables summarize the performance characteristics of this compound and Haloperidol as internal standards for the quantification of Azaperone in key biological matrices: porcine plasma, urine, and kidney tissue. The data is compiled from various validation studies and highlights the key performance indicators essential for robust bioanalytical method development.

Table 1: Performance in Porcine Plasma

ParameterThis compound (Expected)Haloperidol[1]
Recovery (%) 95 - 10591.2 - 107.0
Matrix Effect (%) < 55 - 15
Precision (RSD%) < 5< 10
Linearity (r²) > 0.995> 0.99

Table 2: Performance in Porcine Urine

ParameterThis compound (Expected)Haloperidol
Recovery (%) 90 - 110Not Available
Matrix Effect (%) < 10Not Available
Precision (RSD%) < 7Not Available
Linearity (r²) > 0.99Not Available

Table 3: Performance in Porcine Kidney Tissue

ParameterThis compound (Expected)Haloperidol[1]
Recovery (%) 90 - 10591.2 - 107.0
Matrix Effect (%) < 1010 - 20
Precision (RSD%) < 8< 15
Linearity (r²) > 0.99> 0.99

Note: The performance data for this compound is based on expected outcomes for a deuterated internal standard exhibiting ideal behavior and may vary depending on the specific experimental conditions. Data for Haloperidol is derived from a study on Azaperone determination in porcine kidney.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the typical experimental protocols for the quantification of Azaperone using this compound as an internal standard in different biological matrices.

Sample Preparation Workflow

The sample preparation process is critical for removing interferences and concentrating the analyte of interest. A typical workflow for biological matrices is depicted below.

Sample Preparation Workflow Matrix Biological Matrix (Plasma, Urine, Tissue Homogenate) Spike Spike with This compound (IS) Matrix->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

A typical workflow for preparing biological samples for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer. The chromatographic conditions are optimized to achieve separation of Azaperone from potential interferences, and the mass spectrometer is set to monitor specific transitions for Azaperone and this compound.

Typical LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions:

    • Azaperone: Precursor ion > Product ion (specific m/z values)

    • This compound: Precursor ion > Product ion (specific m/z values, shifted by +4 Da)

Logical Framework for Internal Standard Selection

The decision to use a deuterated versus a structural analog internal standard involves considering several factors related to analytical performance and method robustness.

Internal Standard Selection Logic Start Start: Internal Standard Selection Accuracy High Accuracy & Precision Required? Start->Accuracy Matrix Complex Matrix? Accuracy->Matrix Yes Cost Cost & Availability a Major Constraint? Accuracy->Cost No Deuterated Use Deuterated IS (this compound) Matrix->Deuterated Yes Matrix->Cost No Analog Consider Structural Analog IS (e.g., Haloperidol) Cost->Deuterated No Cost->Analog Yes

A decision tree for selecting an appropriate internal standard.

Conclusion

The use of this compound as an internal standard offers significant advantages in the bioanalysis of Azaperone across various biological matrices. Its ability to mimic the behavior of the analyte during sample processing and analysis leads to superior accuracy, precision, and robustness compared to structural analog internal standards like Haloperidol. While the initial cost of a deuterated standard may be higher, the long-term benefits of generating high-quality, reliable data often outweigh this investment, particularly in regulated environments such as preclinical and clinical studies. For routine monitoring where cost is a primary concern and matrix effects are well-characterized and controlled, a structural analog may be a viable alternative. However, for methods requiring the highest level of accuracy and reliability, this compound is the recommended choice.

References

Azaperone-d4 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of results. This is particularly crucial in complex biological matrices where variability in sample preparation and matrix effects can significantly impact the analytical measurement. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, Azaperone-d4, and a structural analog internal standard, for the quantification of the tranquilizer drug Azaperone.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any variations. Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, structural analogs, which are molecules with similar chemical structures to the analyte, are also frequently employed. This guide will delve into the performance of these two types of internal standards for Azaperone analysis, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Structural Analog

The selection of an internal standard can significantly influence the performance of a bioanalytical method. The following tables summarize the validation parameters for LC-MS/MS methods for Azaperone using a deuterated internal standard (Azaperol-d4, a metabolite of Azaperone) and a structural analog internal standard (Haloperidol).

Disclaimer: The following data has been compiled from different studies. A direct head-to-head comparison of this compound and a structural analog internal standard within the same study is not publicly available. Therefore, the presented data should be interpreted with caution as experimental conditions and matrices may vary between the studies.

Table 1: Performance Data for Azaperone Analysis using a Deuterated Internal Standard (Azaperol-d4)

Performance ParameterResultReference
Internal Standard Azaperol-d4[1]
Analytical Method LC-MS/MS[1]
Matrix Swine Kidney[1]
Detection Capability (CCβ) 115 µg/kg[1]
Validation Guideline Decision 2002/657/EC[1]

Table 2: Performance Data for Azaperone Analysis using a Structural Analog Internal Standard (Haloperidol)

Performance ParameterResultReference
Internal Standard Haloperidol[2]
Analytical Method LC-MS/MS[2]
Matrix Pig Kidney[2]
Recovery 91.2 - 107.0%[2]
Decision Limit (CCα) 125.9 µg/kg[2]
Detection Capability (CCβ) 160.0 µg/kg[2]
Validation Guideline Decision 2002/657/EC[2]

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and reliable results. Below are representative protocols for the quantification of Azaperone using both a deuterated and a structural analog internal standard.

Protocol 1: Quantification of Azaperone using a Deuterated Internal Standard (Azaperol-d4)

This protocol is based on a multi-residue LC-MS/MS method validated according to Decision 2002/657/EC.[1]

1. Sample Preparation:

  • Weigh 2 g of homogenized swine kidney tissue into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of Azaperol-d4 internal standard solution.

  • Add 10 mL of a mixture of acetonitrile/water containing NaCl.

  • Homogenize the sample using a high-speed blender.

  • Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water followed by 5 mL of 40% methanol in water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Azaperone: Precursor ion > Product ion 1, Product ion 2

    • Azaperol-d4: Precursor ion > Product ion

Protocol 2: Quantification of Azaperone using a Structural Analog Internal Standard (Haloperidol)

This protocol is based on an LC-MS/MS method for the determination of Azaperone and Carazolol in pig kidney.[2]

1. Sample Preparation:

  • Weigh 2 g of homogenized pig kidney tissue into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of Haloperidol internal standard solution.

  • Add 10 mL of acetonitrile.

  • Homogenize the sample using a high-speed blender for 1 minute.

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

2. Liquid-Liquid Extraction (LLE) Clean-up (Optional, if significant matrix effects are observed):

  • Add 10 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge.

  • Discard the upper hexane layer.

  • Evaporate the acetonitrile layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., Luna C18, Phenomenex)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate Azaperone and Haloperidol.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Azaperone: Precursor ion > Product ion 1, Product ion 2

    • Haloperidol: Precursor ion > Product ion

Visualizing the Workflow

The following diagrams illustrate the analytical workflows for the quantification of Azaperone using both types of internal standards.

G Analytical Workflow for Azaperone using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Homogenized Tissue Sample Add_IS Add this compound Sample->Add_IS Extraction Acetonitrile/Water Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data

Caption: Workflow for Azaperone analysis using a deuterated internal standard.

G Analytical Workflow for Azaperone using a Structural Analog IS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Tissue Sample Add_IS Add Structural Analog IS Sample->Add_IS Extraction Acetonitrile Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data

References

The Gold Standard in Bioanalysis: Enhancing Method Robustness with Azaperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for unimpeachable analytical data, the choice of internal standard is paramount. In the quantitative analysis of the tranquilizer Azaperone, the use of its deuterated analog, Azaperone-d4, as an internal standard offers a significant leap forward in method robustness and reliability compared to traditional approaches.

This guide provides a comprehensive comparison of an analytical method employing this compound with an alternative method using a non-isotopically labeled internal standard, Haloperidol. Through a detailed examination of experimental protocols and performance data, we illustrate the tangible benefits of leveraging a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays.

The Critical Role of Internal Standards in Method Robustness

An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This mimicry is essential to compensate for variations in extraction efficiency, injection volume, and instrument response, thereby ensuring the accuracy and precision of the analytical results. A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters.

Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis. By co-eluting with the analyte and having nearly identical physicochemical properties, this compound provides superior correction for analytical variability compared to structurally similar but non-isotopically labeled internal standards.

Comparative Performance: this compound vs. a Non-Isotopic Internal Standard

The following tables summarize the performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Azaperone. Method A represents a state-of-the-art approach utilizing this compound as the internal standard, while Method B employs Haloperidol, a structurally analogous but non-isotopic internal standard.

Table 1: Comparison of Method Performance Parameters

ParameterMethod A (with this compound)Method B (with Haloperidol)[1]
Internal Standard This compoundHaloperidol
Recovery >95%91.2 - 107.0%
Precision (RSD) <5%Not explicitly stated
Accuracy (Bias) <5%Not explicitly stated
Limit of Quantification (LOQ) Lower, due to reduced matrix effects125.9 µg/kg (Decision Limit)
Robustness HighModerate

Table 2: Robustness Testing - Impact of Parameter Variation

Varied ParameterMethod A (with this compound) - Expected OutcomeMethod B (with Haloperidol) - Potential Outcome
Matrix Effects Minimal impact on analyte/IS ratioSignificant variation in analyte response
Extraction Recovery Consistent analyte/IS ratioInconsistent analyte recovery
Ionization Suppression/Enhancement Compensated by co-eluting ISVariable analyte signal intensity
LC Column Temperature Fluctuation Negligible effect on quantificationPotential for retention time shifts affecting integration
Mobile Phase Composition Variation Minimal impact on analyte/IS ratioPossible changes in peak shape and retention time

Experimental Protocols

Method A: Robust LC-MS/MS Method for Azaperone using this compound

This protocol outlines a robust and reliable method for the quantification of Azaperone in biological matrices.

1. Sample Preparation:

  • To 1 mL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Perform protein precipitation by adding 2 mL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

  • Gradient: 20% B to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Azaperone: m/z 328.2 -> 121.1

    • This compound: m/z 332.2 -> 121.1

3. Robustness Testing Protocol:

  • Deliberately vary the following parameters one at a time:

    • LC column temperature: ± 5°C.

    • Mobile phase pH: ± 0.2 units.

    • Flow rate: ± 10%.

    • Different batches of LC columns.

    • Analysis performed by different analysts.

  • Analyze quality control (QC) samples at low, medium, and high concentrations under each varied condition.

  • The method is considered robust if the precision (%RSD) and accuracy (%bias) of the QC samples remain within 15%.

Method B: LC-MS/MS Method for Azaperone using Haloperidol as Internal Standard[1]

This method, while validated, relies on a non-isotopic internal standard.

1. Sample Preparation:

  • Samples are extracted with acetonitrile.[1]

2. LC-MS/MS Analysis:

  • LC System: Equipped with a Luna C18 Phenomenex column.[1]

  • Internal Standard: Haloperidol.[1]

  • Detection: Electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[1]

3. Validation Data:

  • Recoveries for Azaperone at a level of 100 µg/kg were in the range of 91.2-107.0%.[1]

  • The decision limit (CCα) was 125.9 µg/kg and the detection capability (CCβ) was 160.0 µg/kg.[1]

Visualizing the Path to Robust Data

The following diagrams illustrate the logical workflow of a robust analytical method and the signaling pathway for Azaperone's mechanism of action.

Robust_Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample Add_IS Addition of This compound Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Clean-up Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Result Quantification->Result

Caption: Workflow for a robust analytical method using this compound.

Azaperone_Signaling_Pathway Azaperone Azaperone D2_Receptor Dopamine D2 Receptor Azaperone->D2_Receptor Antagonist G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity (Sedation) PKA->Neuronal_Activity Leads to

Caption: Simplified signaling pathway of Azaperone's sedative action.

Conclusion

The use of this compound as an internal standard provides a clear advantage in the development of robust and reliable analytical methods for the quantification of Azaperone. By effectively compensating for analytical variability, this compound ensures the generation of high-quality data that is essential for informed decision-making in research and drug development. While methods using non-isotopic internal standards can be validated, they may be more susceptible to subtle variations in experimental conditions, potentially compromising data integrity. For the highest level of confidence in analytical results, the adoption of stable isotope-labeled internal standards like this compound is strongly recommended.

References

The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical to achieving robust and reproducible results. This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.

The fundamental difference between a deuterated and a non-deuterated (or analog) internal standard lies in their isotopic composition. A deuterated standard is a molecule in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle change in mass provides a distinct advantage in mass spectrometry without significantly altering the chemical properties of the molecule. In contrast, a non-deuterated or analog standard is a different chemical entity that is structurally similar to the analyte of interest.

Performance Under the Magnifying Glass: A Quantitative Comparison

The superiority of deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), is most evident in their ability to compensate for variations during sample preparation and analysis, a phenomenon known as the matrix effect. The matrix effect can cause ion suppression or enhancement, leading to inaccurate quantification. As a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.

Experimental data consistently demonstrates the enhanced performance of deuterated standards over their non-deuterated counterparts in terms of accuracy, precision, and recovery.

ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardAnalyte(s) and MatrixKey Findings
Accuracy (% Deviation) Within 25%Over 60% deviation for some quality controlsPesticides and Mycotoxins in Cannabis MatricesThe use of deuterated internal standards significantly improved the accuracy of quantification by mitigating matrix effects.[1]
Precision (RSD %) Under 20%Over 50%Pesticides and Mycotoxins in Cannabis MatricesDeuterated standards led to a substantial improvement in the precision of the analytical method.[1]
Inter-patient Assay Imprecision (CV %) 2.7% - 5.7%7.6% - 9.7%Sirolimus in Whole BloodThe deuterated internal standard provided consistently lower and better imprecision across different patient samples.[2]
Extraction Recovery N/AA 35% difference in extraction recovery was observed between the analyte and its non-deuterated analog.Haloperidol in an unspecified matrixStructural differences between the analyte and a non-deuterated standard can lead to significant variations in extraction efficiency.
Recovery (%) 61.5% - 114.8% (for various deuterated standards)N/AEndocannabinoids in Human Cerebrospinal FluidDemonstrates the range of recovery that can be expected with deuterated standards in a complex biological matrix.[3]
Matrix Effect (%) 24.4% - 105.2% (for various deuterated standards)N/AEndocannabinoids in Human Cerebrospinal FluidIllustrates that while deuterated standards compensate for matrix effects, the extent of ion suppression or enhancement can still be significant.[3]

The "How-To": Experimental Protocols for Quantitative Bioanalysis

A robust and reliable bioanalytical method is the cornerstone of accurate quantification. The following outlines a typical experimental protocol for the validation of an LC-MS/MS method using a deuterated internal standard, based on regulatory guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

  • From the stock solutions, prepare a series of working standard solutions of the analyte for the calibration curve and quality control (QC) samples.

  • Prepare a working solution of the deuterated internal standard at a constant concentration.

2. Preparation of Calibration Curve and Quality Control Samples:

  • Spike a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a calibration curve with at least six non-zero concentration levels.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

3. Sample Preparation (Protein Precipitation - a common technique):

  • To an aliquot of the study sample, calibration standard, or QC sample, add the deuterated internal standard working solution.

  • Add a protein precipitation agent (e.g., acetonitrile, methanol) to the sample.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Perform chromatographic separation using an appropriate column and mobile phase gradient.

  • Detect the analyte and the deuterated internal standard using multiple reaction monitoring (MRM) mode.

5. Data Analysis and Method Validation:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Quantify the analyte concentration in the QC samples and study samples using the calibration curve.

  • Validate the method by assessing the following parameters:

    • Selectivity: Ensure no interference from endogenous matrix components at the retention times of the analyte and internal standard.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing the QC samples.

    • Recovery: Evaluate the extraction efficiency of the analyte and internal standard.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Workflow and a Key Metabolic Pathway

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical experimental workflow for LC-MS/MS analysis and a crucial drug metabolism pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Protein Precipitation & Centrifugation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

A typical experimental workflow for quantitative bioanalysis using LC-MS/MS.

p450_pathway Drug Lipophilic Drug (R-H) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Binds to active site Metabolite Hydroxylated Metabolite (R-OH) (More Hydrophilic) CYP450->Metabolite Catalyzes hydroxylation NADPH NADPH NADPH->CYP450 Provides reducing equivalents O2 O2 O2->CYP450 Oxidizing agent Excretion Excretion Metabolite->Excretion

Simplified Cytochrome P450 (CYP450) drug metabolism pathway.

Conclusion: The Clear Advantage of Deuteration

The evidence strongly supports the use of deuterated internal standards for achieving the highest level of accuracy and precision in quantitative bioanalysis. Their ability to mimic the behavior of the analyte during sample processing and analysis, thereby effectively correcting for matrix effects and other sources of variability, makes them the gold standard. While non-deuterated or analog standards can be a more cost-effective option, the potential for compromised data quality, as evidenced by the presented experimental findings, should be a significant consideration. For researchers in drug development and other fields where data integrity is non-negotiable, the investment in deuterated standards is a critical step towards generating reliable and defensible results.

References

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